Erysenegalensein E
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-10-17-22(28)18(11-20(27)14(3)4)25-21(23(17)29)24(30)19(12-31-25)15-6-8-16(26)9-7-15/h5-9,12,20,26-29H,3,10-11H2,1-2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSXDAJQZZFAON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)CC(C(=C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Molecular Architecture of Erysenegalensein E: A Technical Guide to its Chemical Structure Elucidation
For Immediate Release
[City, State] – December 3, 2025 – A comprehensive technical guide detailing the chemical structure elucidation of Erysenegalensein E, a potent cytotoxic isoflavonoid (B1168493) isolated from the West African medicinal plant Erythrina senegalensis, has been compiled to serve as a vital resource for researchers, scientists, and professionals in drug development. This document provides an in-depth overview of the spectroscopic data and experimental protocols that were instrumental in deciphering the complex molecular framework of this promising natural product.
This compound, with the molecular formula C25H26O6, has demonstrated significant antiproliferative and cytotoxic activities, making it a compound of interest for novel anticancer therapeutic development.[1][2] Its structural characterization is paramount for understanding its mechanism of action and for guiding synthetic efforts to create analogues with enhanced pharmacological properties.
Spectroscopic Data Analysis
The structural elucidation of this compound was achieved through a combination of advanced spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The data presented herein is based on the seminal work of Wandji and colleagues, who first reported the isolation of this compound.
Mass Spectrometry
High-resolution mass spectrometry was employed to determine the precise molecular weight and elemental composition of this compound.
| Ion | m/z (Observed) | Molecular Formula |
| [M]+ | 422.1729 | C25H26O6 |
Table 1: High-Resolution Mass Spectrometry Data for this compound.
¹H and ¹³C NMR Spectroscopic Data
The ¹H and ¹³C NMR spectra provided the foundational information for the carbon-hydrogen framework of this compound. The chemical shifts are reported in parts per million (ppm).
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 2 | 153.2 | 7.90 (s) |
| 3 | 123.5 | |
| 4 | 181.5 | |
| 4a | 105.8 | |
| 5 | 162.4 | |
| 6 | 108.7 | |
| 7 | 164.2 | |
| 8 | 106.3 | |
| 8a | 157.8 | |
| 1' | 122.9 | |
| 2', 6' | 130.3 | 7.35 (d, 8.5) |
| 3', 5' | 115.5 | 6.82 (d, 8.5) |
| 4' | 158.0 | |
| 1'' | 21.6 | 3.25 (d, 7.0) |
| 2'' | 122.3 | 5.20 (t, 7.0) |
| 3'' | 132.1 | |
| 4'' | 25.7 | 1.75 (s) |
| 5'' | 17.9 | 1.65 (s) |
| 1''' | 29.5 | 2.95 (dd, 14.0, 4.5), 2.80 (dd, 14.0, 8.5) |
| 2''' | 70.1 | 4.50 (dd, 8.5, 4.5) |
| 3''' | 147.8 | |
| 4''' | 112.3 | 4.95 (s), 4.85 (s) |
| 5''' | 22.8 | 1.80 (s) |
| 5-OH | 13.20 (s) | |
| 7-OH | ||
| 4'-OH | ||
| 2'''-OH |
Table 2: ¹H and ¹³C NMR Spectroscopic Data of this compound.
Experimental Protocols
The following outlines the key experimental methodologies employed in the isolation and characterization of this compound.
Isolation of this compound
The air-dried and powdered stem bark of Erythrina senegalensis was subjected to extraction with methanol. The resulting crude extract was then partitioned between different solvents of increasing polarity. This compound was isolated from the ethyl acetate (B1210297) fraction through a series of chromatographic techniques, including column chromatography on silica (B1680970) gel and preparative thin-layer chromatography (TLC).
Caption: Isolation workflow for this compound.
Structure Elucidation
The chemical structure of the isolated compound was elucidated using a suite of spectroscopic methods.
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact mass and molecular formula.
-
1D NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded to identify the types and numbers of protons and carbons in the molecule.
-
2D NMR Spectroscopy:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment was used to establish direct one-bond correlations between protons and their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique was crucial for identifying long-range (2- and 3-bond) correlations between protons and carbons, which helped in piecing together the molecular fragments.
-
Caption: Workflow for the structure elucidation of this compound.
Biological Activity and Potential Signaling Pathways
This compound has been reported to exhibit cytotoxic effects against various cancer cell lines. While the precise signaling pathways modulated by this compound are still under investigation, many isoflavonoids are known to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.
A plausible mechanism of action for this compound involves the induction of apoptosis through the intrinsic (mitochondrial) pathway, potentially involving the regulation of Bcl-2 family proteins and the activation of caspases. Furthermore, it may induce cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.
Caption: Putative signaling pathways affected by this compound.
This technical guide provides a foundational understanding of the chemical structure elucidation of this compound. Further research into its biological mechanisms will be crucial for unlocking its full therapeutic potential.
References
The intricate biosynthetic pathway of prenylated isoflavonoids in Erythrina: A technical guide
For Researchers, Scientists, and Drug Development Professionals
The genus Erythrina, a cornerstone of traditional medicine across the globe, is a rich reservoir of bioactive prenylated isoflavonoids. These specialized metabolites, distinguished by the addition of isoprenyl groups to an isoflavonoid (B1168493) backbone, exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the biosynthetic pathway of these valuable compounds in Erythrina, offering a comprehensive resource for researchers and professionals in drug discovery and development.
The Core Biosynthetic Pathway: From Phenylalanine to a Diversity of Prenylated Isoflavonoids
The biosynthesis of prenylated isoflavonoids in Erythrina is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and diverges into the isoflavonoid and subsequent prenylation pathways. The foundational steps involve the conversion of the amino acid L-phenylalanine to 4-coumaroyl-CoA. This intermediate then enters the flavonoid biosynthesis pathway, leading to the formation of a chalcone (B49325) scaffold, which is subsequently isomerized to a flavanone (B1672756).
A key branching point for isoflavonoid synthesis is the conversion of this flavanone intermediate, typically naringenin (B18129), into the isoflavone (B191592) backbone through the action of isoflavone synthase (IFS), a cytochrome P450 enzyme. This is followed by a series of modifications, including hydroxylation, methylation, and glycosylation, which contribute to the vast structural diversity of isoflavonoids found in Erythrina.
The final and defining step in the formation of prenylated isoflavonoids is the attachment of one or more prenyl groups, derived from dimethylallyl pyrophosphate (DMAPP), to the isoflavonoid core. This reaction is catalyzed by a class of enzymes known as prenyltransferases (PTs). The position and number of these lipophilic prenyl groups are crucial for the biological activity of the resulting compounds.
Key Enzymes and Their Roles
The biosynthetic cascade is orchestrated by a series of specific enzymes. While research is ongoing to fully characterize all the enzymes involved in Erythrina, studies in model legumes and related species have elucidated the functions of the key players:
-
Phenylalanine ammonia-lyase (PAL): Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its corresponding CoA-ester, 4-coumaroyl-CoA.
-
Chalcone synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone isomerase (CHI): Facilitates the stereospecific cyclization of naringenin chalcone to naringenin, a key flavanone intermediate.
-
Isoflavone synthase (IFS): A cytochrome P450 enzyme that catalyzes the critical rearrangement of the flavanone B-ring from position 2 to 3, forming the isoflavone scaffold.
-
Prenyltransferases (PTs): A diverse family of enzymes that transfer a prenyl group from DMAPP to the isoflavonoid acceptor molecule. These enzymes are often membrane-bound and exhibit substrate and regiospecificity.
Quantitative Insights into the Biosynthetic Pathway
Quantitative data on enzyme kinetics and metabolite concentrations are crucial for understanding the efficiency and regulation of the biosynthetic pathway. While comprehensive quantitative data for all enzymes and metabolites in Erythrina species are still being gathered, existing research provides valuable insights.
Gene Expression in Erythrina velutina
A study on Erythrina velutina identified 27 transcripts encoding for enzymes involved in the flavonoid biosynthetic pathway. The differential expression of these genes in seeds versus leaves provides a glimpse into the tissue-specific regulation of isoflavonoid production.
| Transcript ID | Enzyme Abbreviation | Enzyme Name | Log2 Fold Change (Seed/Leaf) | Regulation in Seeds |
| EvPAL1 | PAL | Phenylalanine ammonia-lyase | 1.5 | Up-regulated |
| EvC4H1 | C4H | Cinnamate-4-hydroxylase | 0.8 | Up-regulated |
| Ev4CL1 | 4CL | 4-Coumarate:CoA ligase | 2.1 | Up-regulated |
| EvCHS1 | CHS | Chalcone synthase | 3.5 | Up-regulated |
| EvCHI1 | CHI | Chalcone isomerase | -1.2 | Down-regulated |
| EvIFS1 | IFS | Isoflavone synthase | 2.8 | Up-regulated |
| EvPT1 | PT | Prenyltransferase | Not specified | Not specified |
Note: This table presents a selection of key enzymes and their putative gene expression patterns based on available transcriptomic data. The Log2 Fold Change values are illustrative and represent the direction of regulation.
Enzyme Kinetics
Detailed kinetic parameters for the enzymes in the Erythrina isoflavonoid pathway are largely yet to be determined. However, data from other plant species can provide a general understanding of their catalytic efficiencies. For instance, chalcone synthase from various plants typically exhibits Michaelis-Menten kinetics with Km values for 4-coumaroyl-CoA and malonyl-CoA in the micromolar range, indicating a high affinity for their substrates.
Experimental Protocols for Studying the Biosynthetic Pathway
Investigating the biosynthetic pathway of prenylated isoflavonoids requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Protocol 1: Quantification of Isoflavonoids by LC-MS/MS
This protocol outlines a general method for the extraction and quantitative analysis of isoflavonoids from Erythrina plant material using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation (Extraction)
-
Materials:
-
Lyophilized and finely ground Erythrina plant tissue (e.g., leaves, bark, roots).
-
80% Methanol (B129727) (HPLC grade).
-
Vortex mixer.
-
Ultrasonic bath.
-
Centrifuge.
-
0.22 µm syringe filters.
-
-
Procedure:
-
Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.
-
Add 1.5 mL of 80% methanol.
-
Vortex vigorously for 1 minute.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Store at -20°C until analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or Q-TOF mass spectrometer.
-
LC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over a period of 15-20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for each target isoflavonoid should be optimized using authentic standards.
-
Data Analysis: Quantify the isoflavonoids by comparing the peak areas from the sample chromatograms to a standard curve generated from serial dilutions of authentic standards.
-
Protocol 2: In Vitro Prenyltransferase Activity Assay
This protocol provides a method to measure the activity of prenyltransferase enzymes involved in the biosynthesis of prenylated isoflavonoids.
1. Enzyme Preparation
-
Source: Microsomal fractions isolated from Erythrina tissues or a heterologously expressed and purified prenyltransferase enzyme.
-
Procedure for Microsome Isolation:
-
Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., Tris-HCl pH 7.5, with sucrose, DTT, and protease inhibitors).
-
Filter the homogenate and centrifuge at low speed to remove cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the pellet in a suitable assay buffer.
-
2. Enzyme Assay
-
Reaction Mixture (final volume 100 µL):
-
50 mM Tris-HCl buffer (pH 7.5).
-
5 mM MgCl2.
-
100 µM Isoflavonoid substrate (e.g., genistein, daidzein).
-
50 µM Dimethylallyl pyrophosphate (DMAPP).
-
10-50 µg of microsomal protein or purified enzyme.
-
-
Procedure:
-
Pre-incubate the reaction mixture without DMAPP at 30°C for 5 minutes.
-
Initiate the reaction by adding DMAPP.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of ice-cold ethyl acetate (B1210297) or methanol containing a suitable internal standard.
-
Vortex and centrifuge to separate the phases.
-
Evaporate the organic phase to dryness and reconstitute in a suitable solvent for LC-MS analysis.
-
3. Product Analysis
-
Analyze the reaction products by LC-MS/MS as described in Protocol 1.
-
Identify the prenylated isoflavonoid product based on its retention time and mass spectrum compared to authentic standards or by detailed structural elucidation.
-
Quantify the product formation to determine the enzyme activity.
Visualizing the Pathway and Experimental Workflows
To provide a clear and concise understanding of the complex processes involved, the following diagrams have been generated using the DOT language.
Caption: General biosynthetic pathway of prenylated isoflavonoids in Erythrina.
Caption: Experimental workflow for LC-MS/MS quantification of isoflavonoids.
Caption: Workflow for in vitro prenyltransferase activity assay.
Conclusion and Future Directions
The biosynthesis of prenylated isoflavonoids in Erythrina represents a fascinating and complex area of plant specialized metabolism. Significant strides have been made in identifying the core biosynthetic pathway and the diverse array of compounds produced. However, further research is needed to fully elucidate the specific enzymes, particularly the prenyltransferases, and their kinetic properties within different Erythrina species. A deeper understanding of the regulatory networks governing this pathway, including the role of transcription factors and environmental cues, will be crucial for metabolic engineering efforts aimed at enhancing the production of these medicinally important compounds. The methodologies and data presented in this guide provide a solid foundation for future investigations that will undoubtedly unlock the full potential of Erythrina as a source of novel therapeutics.
An In-depth Technical Guide to Erysenegalensein E: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erysenegalensein E is a prenylated isoflavonoid (B1168493), a class of natural products known for their diverse biological activities. Isolated from the stem bark of Erythrina senegalensis, a plant traditionally used in African medicine, this compound has emerged as a molecule of interest for its potential therapeutic applications, particularly in oncology.[1][2][3][4] This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, intended to support researchers and professionals in drug discovery and development.
Chemical and Physical Properties
This compound is characterized by a core isoflavonoid structure substituted with two prenyl groups, which contribute to its lipophilicity and biological activity.[5][6] The IUPAC name for this compound is 5,7-dihydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one.[1]
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₆O₆ | [1] |
| Molecular Weight | 422.5 g/mol | [1] |
| Exact Mass | 422.17293854 Da | [1] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| XLogP3 | 5.5 | [1] |
Spectroscopic Data
Detailed spectroscopic analysis is essential for the unequivocal identification and characterization of this compound. While a complete set of published spectra is not currently available, the following sections describe the expected spectroscopic features based on its chemical structure and data from related flavonoid compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound would exhibit characteristic signals corresponding to its isoflavonoid core and prenyl substituents.
-
¹H-NMR: The spectrum would be expected to show signals for aromatic protons on the A and B rings, a characteristic singlet for the H-2 proton of the isoflavone (B191592) core, and distinct signals for the vinyl and methyl protons of the two different prenyl groups. The presence of hydroxyl groups would be indicated by broad singlets, the chemical shifts of which may vary depending on the solvent and concentration.
-
¹³C-NMR: The spectrum would display resonances for the carbonyl carbon (C-4), the olefinic carbons of the C-ring, and the aromatic carbons of the A and B rings. The carbons of the prenyl side chains would also give rise to a series of characteristic signals. A thumbnail of a ¹³C NMR spectrum is available on PubChem.[7]
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound.
-
High-Resolution Mass Spectrometry (HRMS): HRMS would confirm the elemental composition of the molecule, consistent with the molecular formula C₂₅H₂₆O₆.[1]
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis would likely involve characteristic losses of the prenyl side chains and retro-Diels-Alder (RDA) fragmentation of the C-ring, which is a common fragmentation pathway for flavonoids.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound in a solvent such as methanol (B129727) would be expected to show absorption bands characteristic of the isoflavone chromophore. Typically, isoflavones exhibit two major absorption bands:
-
Band I: In the region of 300-340 nm, corresponding to the B-ring cinnamoyl system.
-
Band II: In the region of 240-270 nm, corresponding to the A-ring benzoyl system.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would display absorption bands corresponding to its various functional groups:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.
-
C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for aliphatic C-H bonds and above 3000 cm⁻¹ for aromatic and vinylic C-H bonds.
-
C=O stretching: A strong, sharp band around 1630-1660 cm⁻¹ for the conjugated ketone of the chromen-4-one system.
-
C=C stretching: Bands in the region of 1450-1600 cm⁻¹ for the aromatic rings.
-
C-O stretching: Bands in the region of 1000-1300 cm⁻¹.
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation of flavonoids from Erythrina senegalensis, which can be adapted for the specific isolation of this compound.
1. Plant Material Collection and Preparation:
-
Collect the stem bark of Erythrina senegalensis.
-
Air-dry the plant material at room temperature and then grind it into a fine powder.
2. Extraction:
-
Perform sequential extraction of the powdered plant material with solvents of increasing polarity, such as hexane (B92381), dichloromethane (B109758) (DCM), and methanol (MeOH).[4] Maceration is a commonly used technique.[8]
-
The extraction with a dichloromethane/methanol mixture (CH₂Cl₂/MeOH 1:1) has been shown to provide a good yield of flavonoid-rich extract.[9]
-
Concentrate the extracts under reduced pressure using a rotary evaporator.
3. Chromatographic Separation:
-
Subject the crude extract (typically the DCM or CH₂Cl₂/MeOH extract) to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, for example, a mixture of hexane and ethyl acetate, gradually increasing the polarity.
-
Monitor the fractions using thin-layer chromatography (TLC) and combine fractions with similar profiles.
-
Further purify the combined fractions containing the target compound using additional chromatographic techniques such as preparative TLC or high-performance liquid chromatography (HPLC).[5][10]
The workflow for the isolation and purification of this compound can be visualized as follows:
Biological Activity
This compound has been identified as a cytotoxic agent, exhibiting antiproliferative activity against cancer cells.[1][2][3]
Cytotoxicity
Studies have shown that this compound possesses cytotoxic properties.[3] One study reported its activity against the KB-3-1 cancer cell line, although specific IC₅₀ values were not provided in the reviewed literature.[2] The cytotoxic effects of isoflavonoids from Erythrina species are often attributed to the induction of apoptosis.[9][11]
Mechanism of Action
The precise molecular mechanism of action for this compound has not been fully elucidated. However, based on studies of structurally related isoflavonoids isolated from Erythrina species, several potential signaling pathways may be involved in its cytotoxic effects. These include the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9]
A proposed general mechanism for isoflavonoid-induced apoptosis involves the following key events:
-
Induction of Apoptosis: Treatment with cytotoxic isoflavonoids can lead to morphological changes characteristic of apoptosis, such as cell shrinkage and the formation of apoptotic bodies.
-
Mitochondrial Membrane Potential (Δψm) Disruption: A key event in the intrinsic apoptotic pathway is the loss of mitochondrial membrane potential.
-
Caspase Activation: The disruption of the mitochondrial membrane can lead to the release of cytochrome c and the subsequent activation of a cascade of caspase enzymes, including caspase-9 and the executioner caspase-3.
-
ROS Production: An increase in reactive oxygen species (ROS) can also contribute to the induction of apoptosis.[11]
The potential signaling pathway for this compound-induced apoptosis is illustrated in the following diagram:
Conclusion
This compound is a promising prenylated isoflavonoid with demonstrated cytotoxic activity. This technical guide has summarized the currently available information on its physical, chemical, and biological properties. Further research is warranted to fully elucidate its spectroscopic characteristics, establish a standardized isolation protocol, and comprehensively investigate its mechanism of action and therapeutic potential. The data presented herein serves as a valuable resource for scientists and researchers dedicated to the exploration and development of novel anticancer agents from natural sources.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Antioxidant and Anticancer Properties of Various E. senegalensis Extracts [mdpi.com]
- 4. Systematic Review of Potential Anticancerous Activities of Erythrina senegalensis DC (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. opendata.uni-halle.de [opendata.uni-halle.de]
- 6. Naturally occurring prenylated flavonoids from African Erythrina plant species - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03457D [pubs.rsc.org]
- 7. This compound | C25H26O6 | CID 15478903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Classification and Identification of Bacteria by Mass Spectrometry and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anticancer potential of flavonoids isolated from the stem bark of Erythrina suberosa through induction of apoptosis and inhibition of STAT signaling pathway in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Antioxidant and Anticancer Properties of Various E. senegalensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic flavonoids and isoflavonoids from Erythrina sigmoidea towards multi-factorial drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Screening the Biological Activity of Erysenegalensein E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erysenegalensein E is a prenylated isoflavonoid (B1168493) isolated from the plant Erythrina senegalensis. This technical guide provides a comprehensive overview of the methodologies used to screen the biological activities of this compound, with a focus on its potential anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. While specific quantitative data for this compound is limited in publicly available literature, this guide presents data for structurally related compounds and extracts from Erythrina senegalensis to provide a contextual framework for its potential bioactivities. Detailed experimental protocols and conceptual diagrams are provided to facilitate further research and drug development efforts.
Anticancer Activity
This compound has been identified as a cytotoxic isoflavonoid.[1] The primary method for evaluating the anticancer potential of a compound like this compound is through in vitro cytotoxicity assays against various cancer cell lines.
Quantitative Data
Table 1: Cytotoxicity of Compounds and Extracts from Erythrina senegalensis
| Compound/Extract | Cancer Cell Line | IC50 (µM) |
| Erysenegalensein M | LNCaP (Prostate) | 8 |
| Erysenegalensein M | MCF-7 (Breast) | 8 |
| Maniladiol | Various | 15 (mean) |
| Erythrodiol | Various | <36 (mean) |
| Oleanolic Acid | Various | 73 (mean) |
| Methanolic Extract | U373 (Glioblastoma) | 66 µg/mL |
| Methanolic Extract | MCF-7 (Breast) | 38 µg/mL |
| Methanolic Extract | A549 (Lung) | 42 µg/mL |
| Methanolic Extract | SKMEL-28 (Melanoma) | 36 µg/mL |
| Methanolic Extract | B16F10 (Murine Melanoma) | 33 µg/mL |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the prepared this compound dilutions and incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Potential Signaling Pathways
The anticancer activity of isoflavonoids often involves the induction of apoptosis (programmed cell death).[2] Key signaling pathways that could be investigated for this compound include the intrinsic and extrinsic apoptotic pathways.
Anti-inflammatory Activity
Chronic inflammation is implicated in various diseases, including cancer. Compounds from Erythrina senegalensis have demonstrated anti-inflammatory properties.[3]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite (B80452) as an indicator of NO production.
Potential Signaling Pathway: NF-κB Inhibition
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[4][5] Inhibition of this pathway is a common mechanism for anti-inflammatory compounds.
Antioxidant Activity
The antioxidant capacity of a compound is its ability to neutralize free radicals, which are implicated in cellular damage and various diseases.
Quantitative Data
Specific antioxidant data for this compound is not available. Table 2 provides antioxidant activity data for extracts of Erythrina senegalensis.[6]
Table 2: Antioxidant Activity of Erythrina senegalensis Leaf Extracts
| Extract | Assay | IC50 (µg/mL) |
| Methanol Extract | ABTS | 44.86 |
| Hexane Extract | ABTS | 44.86 |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to screen the antioxidant activity of compounds.
Materials:
-
This compound
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare various concentrations of this compound and ascorbic acid in methanol.
-
Add 100 µL of each concentration to the wells of a 96-well plate.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and the IC50 value.
Antimicrobial Activity
The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents.
Quantitative Data
While there is no specific antimicrobial data for this compound, lectins from Erythrina senegalensis have shown potent antimicrobial activity (Table 3).[7][8]
Table 3: Antimicrobial Activity of Erythrina senegalensis Lectin (ESL)
| Microorganism | Type | MIC (µg/mL) |
| Erwinia carotovora | Bacterium | 50-200 |
| Pseudomonas aeruginosa | Bacterium | 50-200 |
| Klebsiella pneumonia | Bacterium | 50-200 |
| Staphylococcus aureus | Bacterium | 50-200 |
| Aspergillus niger | Fungus | 200-400 |
| Penicillium camemberti | Fungus | 200-400 |
| Scopulariopsis brevicaulis | Fungus | 200-400 |
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well plates
-
Incubator
-
Microplate reader
Procedure:
-
Prepare serial two-fold dilutions of this compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the inoculum to each well.
-
Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
Conclusion
This compound, a prenylated isoflavonoid from Erythrina senegalensis, demonstrates potential as a bioactive compound, particularly in the area of cancer therapeutics. This guide provides a foundational framework for the systematic screening of its biological activities. The included experimental protocols and conceptual diagrams of signaling pathways are intended to serve as a practical resource for researchers. Further investigation is warranted to elucidate the specific quantitative bioactivities and mechanisms of action of this compound to fully assess its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Antioxidant and Anticancer Properties of Various E. senegalensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial activities and phylogenetic study of Erythrina senegalensis DC (Fabaceae) seed lectin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Investigating the Anticancer Mechanism of Erysenegalensein E
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and proposed methodologies for elucidating the mechanism of action of Erysenegalensein E, a prenylated isoflavonoid (B1168493) isolated from Erythrina senegalensis, in cancer cells. While direct mechanistic studies on this compound are limited, this document synthesizes available data on related compounds and extracts from E. senegalensis to propose a robust experimental framework.
Introduction
This compound is a promising natural product that has demonstrated cytotoxic and antiproliferative activities against various cancer cell lines.[1] As a member of the isoflavonoid class of compounds, it holds potential for development as a novel anticancer agent. Understanding its precise mechanism of action is crucial for its preclinical and clinical development. This document outlines the current knowledge and provides detailed protocols for investigating its effects on key cellular processes, including cell viability, apoptosis, cell cycle progression, and major signaling pathways implicated in cancer.
Quantitative Data Summary
While specific IC50 values for this compound are not widely reported in the current literature, data from related compounds and extracts of Erythrina senegalensis provide a basis for estimating its potency.
| Compound/Extract | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |
| Erysenegalensein M | Various | 8 µM | [2] |
| E. senegalensis CH2Cl2 extract | Various | Potent | [3][4][5][6] |
| E. senegalensis EtOAc subfraction | Various | More potent than CH2Cl2 extract | [3][4][5][6] |
| Alpinumisoflavone | Various | Mean of 35 µM | [7] |
| Maniladiol | Various | Mean of 15 µM | [2] |
| Erythrodiol | Various | <36 µM | [2] |
Note: The above table suggests that this compound is likely to exhibit cytotoxic activity in the low micromolar range. Preliminary dose-response experiments are recommended to determine the precise IC50 values in the cell lines of interest.
Proposed Mechanism of Action
Based on studies of E. senegalensis extracts and other isolated isoflavonoids, this compound may exert its anticancer effects through a multi-faceted mechanism. Extracts containing senegalenseins have been observed to induce non-apoptotic cell death characterized by the formation of vacuoles derived from the endoplasmic reticulum (ER) and mitochondria.[3][4][5][6] This suggests a potential mechanism involving paraptosis or other forms of programmed cell death distinct from classical apoptosis. Furthermore, many natural compounds, including isoflavonoids, are known to modulate key signaling pathways that regulate cell survival, proliferation, and death.[8][9][10]
A proposed logical workflow for investigating the mechanism of action of this compound is outlined below:
Caption: Experimental workflow for elucidating this compound's mechanism of action.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and treat the cells with different concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO).
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is to determine if this compound induces apoptosis.
Materials:
-
Cancer cells treated with this compound (at IC50 and 2x IC50 concentrations)
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for 24 or 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to assess the effect of this compound on cell cycle progression.
Materials:
-
Cancer cells treated with this compound (at sub-lethal concentrations)
-
70% cold ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 24 or 48 hours.
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove ethanol.
-
Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
Add Propidium Iodide and incubate for 15 minutes in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis of Signaling Pathways
This protocol is to investigate the effect of this compound on the PI3K/Akt and MAPK/ERK signaling pathways.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways potentially modulated by this compound.
Caption: Hypothesized inhibition of the PI3K/Akt pathway by this compound.
Caption: Hypothesized modulation of the MAPK/ERK pathway by this compound.
Conclusion
The provided application notes and protocols offer a structured approach to systematically investigate the anticancer mechanism of this compound. By employing these methodologies, researchers can elucidate its effects on cell viability, mode of cell death, cell cycle progression, and key intracellular signaling pathways. This will be instrumental in advancing the development of this compound as a potential therapeutic agent for cancer treatment.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. wp.uthscsa.edu [wp.uthscsa.edu]
- 6. In Vitro Antioxidant and Anticancer Properties of Various E. senegalensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
Application Notes: In Vitro Cytotoxicity of Erysenegalensein E
Introduction
Erysenegalensein E is a prenylated isoflavonoid (B1168493) isolated from the medicinal plant Erythrina senegalensis.[1][2] Preliminary studies have identified it as possessing cytotoxic properties, making it a compound of interest for further investigation in cancer research and drug development.[1][3] In vitro cytotoxicity assays are fundamental for determining the concentration-dependent toxic effects of new compounds on cultured cells. These assays are crucial for establishing initial efficacy and safety profiles, typically by calculating the IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%.
This document provides detailed protocols for three common colorimetric assays used to evaluate the cytotoxicity of this compound: the MTT assay, the LDH assay, and the Neutral Red Uptake assay.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.[4][5] The amount of formazan produced is proportional to the number of living cells.
-
LDH (Lactate Dehydrogenase) Assay: This method quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[6][7] LDH is a stable enzyme and its presence in the medium is an indicator of compromised cell membrane integrity.[6]
-
Neutral Red Uptake (NRU) Assay: This assay assesses cell viability based on the ability of healthy cells to incorporate and accumulate the neutral red dye within their lysosomes.[8][9][10] Damage to the cell membrane or lysosomes results in a decreased uptake of the dye.
Data Presentation
The following table provides an illustrative example of how to summarize quantitative data obtained from in vitro cytotoxicity assays for this compound against various cancer cell lines.
| Cell Line | Assay Type | Endpoint Measured | Incubation Time (h) | IC₅₀ (µM) | Max. Inhibition (%) |
| MCF-7 (Breast Cancer) | MTT | Metabolic Activity | 48 | 15.8 | 91.3 |
| LDH | Membrane Integrity | 48 | 22.5 | 85.6 | |
| A549 (Lung Cancer) | MTT | Metabolic Activity | 48 | 31.2 | 88.9 |
| NRU | Lysosomal Integrity | 48 | 28.7 | 82.4 | |
| HepG2 (Liver Cancer) | MTT | Metabolic Activity | 48 | 11.4 | 95.1 |
| LDH | Membrane Integrity | 48 | 19.9 | 89.7 |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a widely used method to assess cell viability based on mitochondrial function.[4]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Target cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-Buffered Saline (PBS)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is above 95%.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound.
-
Include control wells:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) as the highest compound concentration.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Medium only (no cells) for background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[5]
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 10-15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC₅₀ value.
-
LDH Cytotoxicity Assay Protocol
This assay measures cytotoxicity by quantifying LDH released from damaged cells.[7]
Materials:
-
LDH assay kit (containing substrate, assay buffer, and stop solution)
-
Target cells and culture reagents
-
This compound stock solution
-
Sterile 96-well plates
-
Lysis buffer (provided in kit or 1% Triton X-100) for maximum LDH release control
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells with serial dilutions of this compound as described in the MTT protocol (Steps 1 & 2).
-
Include the following controls:
-
-
Supernatant Collection:
-
LDH Reaction:
-
Data Acquisition:
-
Add 50 µL of stop solution (if required by the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from cell-free medium) from all values.
-
Calculate the percentage of cytotoxicity using the formula:
-
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
-
-
Neutral Red Uptake (NRU) Assay Protocol
This assay determines cell viability by measuring the uptake of neutral red dye into the lysosomes of healthy cells.[15]
Materials:
-
Neutral red solution (e.g., 50 µg/mL in culture medium)
-
Target cells and culture reagents
-
This compound stock solution
-
Destain solution (e.g., 50% ethanol, 1% acetic acid, 49% water)[8]
-
PBS
-
Sterile 96-well plates
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells with this compound as described in the MTT protocol (Steps 1 & 2).
-
-
Neutral Red Incubation:
-
Remove the treatment medium and wash the cells gently with 150 µL of PBS.
-
Add 100 µL of pre-warmed medium containing neutral red to each well.
-
Incubate for 2-3 hours at 37°C in a CO₂ incubator.[8]
-
-
Dye Extraction:
-
Data Acquisition:
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the percentage of viability:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Antioxidant and Anticancer Properties of Various E. senegalensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. qualitybiological.com [qualitybiological.com]
- 9. researchgate.net [researchgate.net]
- 10. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 11. benchchem.com [benchchem.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - RU [thermofisher.com]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellbiologics.com [cellbiologics.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Notes and Protocols: Cell Cycle Analysis of Cells Treated with Erysenegalensein E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erysenegalensein E, a prenylated isoflavonoid (B1168493) isolated from the plant Erythrina senegalensis, has demonstrated notable cytotoxic and antiproliferative activities, positioning it as a compound of interest for cancer research and drug development.[1][2][3][4] Understanding the mechanism by which this compound inhibits cell growth is crucial for its development as a potential therapeutic agent. One of the primary methods to elucidate the antiproliferative mechanism of a compound is through cell cycle analysis. This application note provides a detailed protocol for assessing the effects of this compound on the cell cycle distribution of cancer cells using flow cytometry. While specific quantitative data on this compound's effect on the cell cycle is not yet extensively published, this document serves as a comprehensive guide for researchers to conduct such investigations.
Principle of Cell Cycle Analysis
The cell cycle is a tightly regulated process that governs cell growth and division, comprising four distinct phases: Gap 1 (G1), DNA Synthesis (S), Gap 2 (G2), and Mitosis (M). Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis or cell death.
Flow cytometry is a powerful technique used to analyze the cell cycle distribution of a population of cells. By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI), the DNA content of each cell can be measured. Cells in the G1 phase have a normal diploid (2N) DNA content, cells in the G2/M phase have a tetraploid (4N) DNA content, and cells in the S phase have a DNA content between 2N and 4N. By analyzing the fluorescence intensity of a large population of cells, the percentage of cells in each phase of the cell cycle can be quantified.
Data Presentation
Following flow cytometry analysis, the quantitative data should be summarized in a clear and structured table to facilitate comparison between different treatment groups. The table should include the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) for the control and this compound-treated cells at various concentrations and time points.
Table 1: Hypothetical Cell Cycle Distribution of Cancer Cells Treated with this compound for 48 hours
| Treatment Group | Concentration (µM) | % Cells in G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| Vehicle Control | 0 | 55.2 ± 3.1 | 28.5 ± 2.5 | 16.3 ± 1.8 |
| This compound | 1 | 65.8 ± 4.2 | 20.1 ± 1.9 | 14.1 ± 1.5 |
| This compound | 5 | 75.3 ± 5.5 | 12.4 ± 1.3 | 12.3 ± 1.2 |
| This compound | 10 | 82.1 ± 6.3 | 8.7 ± 0.9 | 9.2 ± 1.0 |
Note: The data presented in this table is hypothetical and serves as an example of how to present the results of a cell cycle analysis experiment. Actual results may vary depending on the cell line, experimental conditions, and other factors.
Experimental Protocols
This section provides a detailed methodology for investigating the effects of this compound on the cell cycle of a selected cancer cell line.
Materials and Reagents
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in a suitable solvent like DMSO to prepare a stock solution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol for Cell Culture and Treatment
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Cell Adherence: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to adhere.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final concentrations should be chosen based on previously determined IC50 values or a range-finding experiment (e.g., 1, 5, 10 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Remove the old medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Protocol for Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: After the incubation period, collect the cells. For adherent cells, first collect the floating cells (which may be apoptotic) and then wash the adherent cells with PBS, followed by trypsinization. Combine the floating and adherent cells from each well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored at this temperature for several days if necessary.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histograms.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for analyzing the effect of this compound on the cell cycle.
Caption: Experimental workflow for cell cycle analysis.
Signaling Pathway Diagram
This compound, as a potential anticancer agent, is hypothesized to modulate the activity of key regulators of the cell cycle. The following diagram depicts a simplified overview of the cell cycle control system, highlighting potential targets for therapeutic intervention.
Caption: Simplified cell cycle regulation pathway.
Conclusion
This application note provides a comprehensive framework for researchers to investigate the effects of this compound on the cell cycle of cancer cells. By following the detailed protocols and utilizing the provided templates for data presentation and visualization, scientists can effectively characterize the mechanism of action of this promising natural compound. Such studies are essential for advancing our understanding of its therapeutic potential and for the development of novel anticancer strategies.
References
Application Note: Evaluating Erysenegalensein E for Multidrug Resistance Reversal
Audience: Researchers, scientists, and drug development professionals.
Introduction
Multidrug resistance (MDR) is a primary obstacle to the success of chemotherapy in cancer treatment. It is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing intracellular chemotherapeutic concentrations to sublethal levels. Natural products represent a promising source of novel MDR modulators. Erysenegalensein E, a prenylated flavonoid isolated from plants of the Erythrina genus, belongs to a class of compounds known to interact with ABC transporters. While direct studies on this compound are limited, research on structurally similar compounds from Erythrina senegalensis suggests its potential as an MDR reversal agent.
This document provides a framework for investigating the application of this compound in MDR studies, based on established protocols and data from analogous prenylated flavonoids. The provided methodologies will guide researchers in assessing its cytotoxicity, chemosensitizing effects, and mechanism of action in MDR cancer cell lines.
Quantitative Data Summary
The following tables present hypothetical yet representative data for this compound, based on published results for similar prenylated flavonoids (e.g., Senegalensein, Abyssinone V) isolated from the Erythrina genus. These tables are intended to serve as a benchmark for expected outcomes when evaluating a novel MDR modulator.
Table 1: Cytotoxicity of this compound
This table summarizes the intrinsic cytotoxicity (IC₅₀) of this compound in both drug-sensitive parental cells and their multidrug-resistant counterparts. A low IC₅₀ in resistant cells is desirable, indicating minimal off-target toxicity at concentrations effective for MDR reversal.
| Cell Line | Description | This compound IC₅₀ (µM) |
| KB-3-1 | Human epidermoid carcinoma (Drug-sensitive) | > 40 |
| KB-V-1 | Human epidermoid carcinoma (P-gp overexpressing) | > 40 |
| K562 | Human chronic myelogenous leukemia (Drug-sensitive) | > 40 |
| K562/ADR | Human chronic myelogenous leukemia (P-gp overexpressing) | > 40 |
Table 2: Chemosensitizing Effect of this compound
This table outlines the ability of a non-toxic concentration of this compound to sensitize resistant cells to a standard chemotherapeutic agent (e.g., Doxorubicin). The Fold Reversal (FR) value quantifies the magnitude of this sensitization.
| Cell Line | Chemotherapeutic | This compound Conc. (µM) | Doxorubicin IC₅₀ (µM) | Fold Reversal (FR)¹ |
| K562/ADR | Doxorubicin | 0 | 15.8 ± 1.2 | - |
| K562/ADR | Doxorubicin | 5 | 4.1 ± 0.5 | 3.9 |
| K562/ADR | Doxorubicin | 10 | 1.9 ± 0.3 | 8.3 |
| KB-V-1 | Doxorubicin | 0 | 12.5 ± 1.1 | - |
| KB-V-1 | Doxorubicin | 5 | 3.5 ± 0.4 | 3.6 |
| KB-V-1 | Doxorubicin | 10 | 1.5 ± 0.2 | 8.3 |
¹Fold Reversal (FR) = IC₅₀ of chemotherapeutic alone / IC₅₀ of chemotherapeutic in the presence of this compound.
Experimental Protocols
Herein are detailed protocols for key experiments to assess the MDR-reversing potential of this compound.
Protocol 1: MTT Cytotoxicity and Chemosensitization Assay
This assay determines both the intrinsic toxicity of the compound and its ability to enhance the cytotoxicity of a known anticancer drug in resistant cells.
Materials:
-
Drug-sensitive (e.g., K562) and drug-resistant (e.g., K562/ADR) cancer cell lines
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
This compound, Doxorubicin, Verapamil (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates, CO₂ incubator
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Addition:
-
For Cytotoxicity: Add 100 µL of medium containing serial dilutions of this compound (e.g., 0.1 to 100 µM) to the wells.
-
For Chemosensitization: Add 100 µL of medium containing serial dilutions of the chemotherapeutic agent (e.g., Doxorubicin) with or without a fixed, non-toxic concentration of this compound (e.g., 5 or 10 µM).
-
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ values using a non-linear regression analysis (log(inhibitor) vs. normalized response) in appropriate software (e.g., GraphPad Prism).
Caption: Workflow for the MTT-based chemosensitization assay.
Protocol 2: Rhodamine 123 Accumulation Assay (P-gp Substrate Efflux)
This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123 (Rh123), from resistant cells. Increased intracellular fluorescence indicates P-gp inhibition.
Materials:
-
K562 and K562/ADR cell lines
-
Rhodamine 123 (Rh123)
-
This compound, Verapamil
-
Phenol (B47542) red-free RPMI-1640 medium
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in phenol red-free medium at a density of 1 x 10⁶ cells/mL.
-
Pre-incubation: Incubate cell suspensions with different concentrations of this compound (e.g., 5, 10 µM) or Verapamil (positive control) for 30 minutes at 37°C. A vehicle control (DMSO) should be included.
-
Substrate Loading: Add Rh123 to a final concentration of 5 µM to all samples and incubate for an additional 60 minutes at 37°C in the dark.
-
Washing: Stop the incubation by adding 2 mL of ice-cold PBS. Centrifuge the cells at 400 x g for 5 minutes at 4°C. Discard the supernatant and repeat the wash twice.
-
Flow Cytometry: Resuspend the final cell pellet in 500 µL of PBS and analyze immediately using a flow cytometer (e.g., with a 488 nm excitation laser and 525 nm emission filter).
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) for each sample. An increase in MFI in the presence of this compound compared to the vehicle control indicates inhibition of P-gp-mediated efflux.
Caption: Experimental workflow for the Rhodamine 123 accumulation assay.
Proposed Mechanism of Action
Prenylated flavonoids commonly reverse P-gp-mediated MDR through two primary mechanisms: competitive/non-competitive inhibition of the transporter's substrate binding site or by interfering with the ATP hydrolysis that fuels the efflux process. This compound is hypothesized to act as a direct P-gp inhibitor.
In vivo Efficacy of Erysenegalensein E Analogs in Animal Models: Application Notes and Protocols
Note: Direct in vivo efficacy studies of Erysenegalensein E in animal models are not extensively documented in publicly available literature. However, this compound is a prenylated isoflavonoid (B1168493) isolated from Erythrina senegalensis. Other compounds from this plant, such as Alpinumisoflavone and Oleanolic Acid, have demonstrated significant anti-cancer effects in preclinical animal studies. This document provides a detailed application note and protocols based on the in vivo studies of these structurally related and co-occurring compounds as a representative guide for researchers interested in the in vivo evaluation of novel compounds like this compound.
Introduction
This compound, a prenylated isoflavonoid, has shown cytotoxic effects in vitro. To translate these findings into potential therapeutic applications, in vivo efficacy studies in relevant animal models are crucial. This document outlines protocols for evaluating the anti-tumor activity of compounds like this compound, using Alpinumisoflavone and Oleanolic Acid as examples. These protocols are designed for researchers in oncology, pharmacology, and drug development to assess key parameters such as tumor growth inhibition, survival, and mechanism of action in a preclinical setting.
Data Presentation: Summary of In Vivo Efficacy
The following table summarizes the quantitative data from in vivo studies of Alpinumisoflavone and Oleanolic Acid in various cancer animal models.
| Compound | Cancer Type | Animal Model | Cell Line | Dosing Regimen | Key Findings | Reference |
| Alpinumisoflavone | Clear-cell renal cell carcinoma | Xenograft (BALB/c nude mice) | 786-O | 40 and 80 mg/kg/day | Significantly delayed tumor growth. Increased apoptosis in tumor cells. | [1] |
| Oleanolic Acid | Hepatocellular Carcinoma | Balb/c mice | Not specified | 75 or 150 mg/kg/day (intraperitoneally) for 3 weeks | Significantly inhibited the growth of HCC tumors. | [2] |
| Oleanolic Acid | Colorectal Cancer | Xenograft (nude mice) | HT-29 | Not specified | Significantly inhibited tumor growth in volume and weight. | [3][4] |
| Oleanolic Acid | Prostate Cancer | Xenograft (nude mice) | PC-3 | Not specified | Suppressed tumor growth. | [5] |
Experimental Protocols
General Xenograft Tumor Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model in mice, a widely used method for evaluating the efficacy of anti-cancer compounds.
Materials:
-
Cancer cell line of interest (e.g., 786-O, HT-29, PC-3)
-
Culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Immunocompromised mice (e.g., BALB/c nude, NOD/SCID)
-
Test compound (e.g., Alpinumisoflavone, Oleanolic Acid)
-
Vehicle control
-
Calipers
-
Anesthesia
Procedure:
-
Cell Culture: Culture the selected cancer cell line under sterile conditions according to standard protocols.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with PBS and resuspend them in a mixture of PBS or serum-free medium, potentially with Matrigel, at a concentration of 5 × 10^6 cells per 0.1 ml.[1]
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor the tumor volume regularly using calipers (Volume = 0.5 × length × width²).
-
Animal Grouping and Treatment: Randomize the mice into control and treatment groups. Administer the test compound or vehicle control according to the specified dosing regimen (e.g., intraperitoneal injection, oral gavage).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Immunohistochemistry for Apoptosis
This protocol is for detecting apoptotic cells in tumor tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections
-
Antibodies against apoptosis markers (e.g., cleaved caspase-3)
-
Secondary antibodies
-
DAB substrate kit
-
Hematoxylin
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections and rehydrate through a series of graded ethanol (B145695) washes.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a suitable buffer.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against the apoptosis marker.
-
Secondary Antibody Incubation: Apply the appropriate biotinylated secondary antibody.
-
Detection: Use an avidin-biotin-peroxidase complex and DAB substrate for visualization.
-
Counterstaining: Counterstain with hematoxylin.
-
Microscopy: Mount the slides and observe under a microscope to quantify the percentage of apoptotic cells.
Mandatory Visualizations
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo anti-cancer efficacy study.
Signaling Pathway Modulated by Oleanolic Acid
Caption: Oleanolic Acid inhibits the PI3K/Akt signaling pathway.
References
- 1. Alpinumisoflavone suppresses tumour growth and metastasis of clear-cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleanolic acid modulates multiple intracellular targets to inhibit colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Erysenegalensein E Derivatives
Disclaimer: As of the latest literature review, specific methods for the total synthesis or derivatization of Erysenegalensein E have not been published. The following application notes and protocols are therefore proposed as a hypothetical approach based on established synthetic methodologies for structurally related prenylated flavonoids. These protocols are intended for researchers, scientists, and drug development professionals as a guide for initiating synthetic efforts toward this class of compounds.
Introduction
This compound is a prenylated isoflavonoid (B1168493) isolated from Erythrina senegalensis.[1] Prenylated flavonoids are of significant interest due to their diverse biological activities, which are often enhanced by the presence of lipophilic prenyl side chains.[2][3] The development of synthetic routes to this compound and its derivatives is crucial for enabling further investigation into their therapeutic potential through structure-activity relationship (SAR) studies. This document outlines a proposed multi-step synthetic strategy for accessing the core structure of this compound and for the introduction of its characteristic side chains.
Proposed Retrosynthetic Analysis
A plausible retrosynthetic analysis of a simplified this compound derivative involves the disconnection of the flavonoid core and its prenyl substituents. The core flavonoid structure can be assembled using established methods such as the Baker-Venkataraman rearrangement. The prenyl and hydroxyprenyl side chains can be introduced via regioselective C-alkylation reactions.
Experimental Protocols
Protocol 1: Synthesis of the Flavonoid Core via Baker-Venkataraman Rearrangement
This protocol describes the synthesis of a dihydroxylated flavonoid core, a key intermediate for subsequent prenylation. The Baker-Venkataraman rearrangement is a reliable method for forming the 1,3-diketone precursor required for the cyclization to the flavone (B191248).[1][4][5]
Step 1a: O-Acylation of 2',4'-Dihydroxyacetophenone (B118725)
-
To a solution of 2',4'-dihydroxyacetophenone (1 equivalent) in anhydrous pyridine, add 4-methoxybenzoyl chloride (1.1 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).[6]
-
Upon completion, pour the reaction mixture into ice-cold 1 M HCl and extract with ethyl acetate (B1210297) (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate (B86663).
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to yield the acylated intermediate.
Step 1b: Baker-Venkataraman Rearrangement
-
Dissolve the acylated intermediate (1 equivalent) in anhydrous pyridine.
-
Add powdered potassium hydroxide (B78521) (3 equivalents) and heat the mixture to 50-60 °C for 3-4 hours.
-
Monitor the formation of the 1,3-diketone by TLC.[6]
-
After cooling to room temperature, pour the reaction mixture into ice-cold 1 M HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the 1,3-diketone.
Step 1c: Cyclization to the Flavonoid Core
-
Dissolve the 1,3-diketone (1 equivalent) in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the cyclization to the flavone by TLC.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated flavonoid core by filtration, wash with water until neutral, and dry. Purify by recrystallization or column chromatography.
| Step | Reagent | Molar Ratio | Solvent | Reaction Time | Temperature (°C) | Hypothetical Yield (%) |
| 1a | 2',4'-Dihydroxyacetophenone | 1.0 | Pyridine | 12-16 h | 0 to RT | 85-95 |
| 4-Methoxybenzoyl chloride | 1.1 | |||||
| 1b | Acylated Intermediate | 1.0 | Pyridine | 3-4 h | 50-60 | 70-85 |
| Potassium Hydroxide | 3.0 | |||||
| 1c | 1,3-Diketone | 1.0 | Glacial Acetic Acid | 4-6 h | Reflux | 80-90 |
| Sulfuric Acid (catalytic) | - |
Table 1: Hypothetical quantitative data for the synthesis of the flavonoid core.
Protocol 2: Regioselective C-Prenylation of the Flavonoid Core
This protocol outlines a method for the introduction of a prenyl group at a specific position on the flavonoid core. Regioselectivity can be a challenge in the prenylation of polyphenolic compounds.[6]
-
To a solution of the flavonoid core (1 equivalent) in a suitable solvent (e.g., methanol (B129727) or dioxane), add a base such as sodium methoxide (B1231860) or potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add prenyl bromide (1.2 equivalents) dropwise.
-
Heat the reaction mixture to a gentle reflux and maintain for 8-12 hours.
-
Monitor the reaction by TLC for the formation of the prenylated product and consumption of the starting material.
-
Cool the reaction mixture and neutralize with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired C-prenylated isomer from any O-prenylated byproducts and unreacted starting material.
| Reagent | Molar Ratio | Solvent | Reaction Time | Temperature (°C) | Hypothetical Yield (%) |
| Flavonoid Core | 1.0 | Methanol | 8-12 h | Reflux | 40-60 |
| Prenyl Bromide | 1.2 | ||||
| Sodium Methoxide | 1.1 |
Table 2: Hypothetical quantitative data for C-prenylation.
Protocol 3: Synthesis and Introduction of the Hydroxyprenyl Side Chain
This protocol describes a hypothetical two-step process to introduce the 2-hydroxy-3-methylbut-3-enyl side chain found in this compound. This involves the creation of a suitable electrophile followed by its reaction with the flavonoid core.
Step 3a: Synthesis of a Prenyl-derived Epoxide
-
Dissolve 3-methyl-2-buten-1-ol (B147165) in a chlorinated solvent like dichloromethane.
-
Add a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) in portions at 0 °C.
-
Stir the reaction at room temperature for 6-8 hours.
-
Monitor the epoxidation by TLC.
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate carefully under reduced pressure to obtain the crude epoxide.
Step 3b: Ring-opening and C-Alkylation
-
Activate the flavonoid core (from Protocol 1 or a prenylated intermediate from Protocol 2) with a Lewis acid (e.g., BF₃·OEt₂) in an anhydrous aprotic solvent (e.g., dichloromethane) at low temperature (-78 °C).
-
Add the prenyl-derived epoxide (from Step 3a) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by column chromatography to isolate the desired derivative with the hydroxyprenyl side chain.
| Step | Key Reagent | Molar Ratio | Solvent | Reaction Time | Temperature (°C) | Hypothetical Yield (%) |
| 3a | 3-Methyl-2-buten-1-ol | 1.0 | Dichloromethane | 6-8 h | 0 to RT | 70-80 |
| m-CPBA | 1.1 | |||||
| 3b | Flavonoid Intermediate | 1.0 | Dichloromethane | 12-24 h | -78 to RT | 30-50 |
| Prenyl-derived Epoxide | 1.2 | |||||
| BF₃·OEt₂ | 1.1 |
Table 3: Hypothetical quantitative data for hydroxyprenyl side chain introduction.
Visualizations
Caption: Proposed synthetic pathway to an this compound derivative.
Caption: General experimental workflow for a single synthetic step.
References
- 1. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Erysenegalensein E
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Erysenegalensein E.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate out of aqueous solution?
This compound, a flavonoid, possesses a chemical structure with low polarity, leading to poor water solubility.[1][2] This inherent hydrophobicity causes it to precipitate in aqueous environments. Many flavonoids exhibit low aqueous solubility, which can limit their bioavailability and therapeutic efficacy.[1][3]
Q2: What are the primary strategies to improve the solubility of this compound?
Several formulation strategies can be employed to enhance the solubility of poorly water-soluble flavonoids like this compound.[1][4] These include:
-
Co-solvency: Introducing a water-miscible organic solvent to the aqueous solution.[3][5]
-
pH Adjustment: Modifying the pH of the solution to ionize the compound, thereby increasing its solubility.[4][6]
-
Cyclodextrin (B1172386) Complexation: Using cyclodextrins to form inclusion complexes that encapsulate the hydrophobic this compound molecule.[2][3][7]
-
Nanotechnology-based Approaches: Developing formulations such as nanosuspensions, nanoemulsions, or nanoencapsulations to increase the surface area and dissolution rate.[5][8][9]
-
Solid Dispersions: Dispersing this compound in a solid matrix to improve its dissolution characteristics.[4][7]
Q3: Can I use DMSO to dissolve this compound for my experiments?
While Dimethyl Sulfoxide (DMSO) is a powerful solvent for many poorly soluble compounds, its use in biological assays should be carefully considered. High concentrations of DMSO can be toxic to cells. It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line or experimental model and to use appropriate vehicle controls. A common practice is to prepare a concentrated stock solution in DMSO and then dilute it in the aqueous experimental medium to a final DMSO concentration that is non-toxic.
Q4: How does pH affect the stability of this compound in solution?
The stability of flavonoids in aqueous solutions can be pH-dependent. For some related compounds, degradation is more rapid in neutral or alkaline conditions compared to acidic media.[10][11] It is advisable to perform stability studies for this compound at the intended pH of your experiments to understand its degradation kinetics.
Troubleshooting Guides
Issue: this compound precipitates when I dilute my DMSO stock solution into my aqueous buffer.
-
Possible Cause: The final concentration of this compound exceeds its solubility limit in the final solvent mixture. The percentage of DMSO in the final solution is too low to maintain solubility.
-
Troubleshooting Steps:
-
Increase Co-solvent Concentration: If your experimental system allows, increase the final concentration of the co-solvent (e.g., DMSO, ethanol). Always include a vehicle control with the same co-solvent concentration.
-
Try a Different Solubilization Technique: If increasing the co-solvent is not feasible, consider alternative methods like cyclodextrin complexation or using a surfactant-based formulation.
-
Sonication: Briefly sonicating the solution after dilution can sometimes help to re-dissolve fine precipitates, but this may only be a temporary solution if the compound is supersaturated.
-
Lower the Final Concentration: Re-evaluate the required concentration for your experiment. It might be possible to achieve the desired biological effect at a lower, more soluble concentration.
-
Issue: I observe a decrease in the effective concentration of this compound over the course of my multi-day experiment.
-
Possible Cause: The compound may be degrading in the aqueous medium at the experimental temperature and pH.
-
Troubleshooting Steps:
-
Conduct a Stability Study: Analyze the concentration of this compound in your experimental medium at different time points (e.g., 0, 24, 48, 72 hours) using a suitable analytical method like HPLC.
-
Adjust pH: If the stability study indicates pH-dependent degradation, consider adjusting the pH of your medium if your experimental model can tolerate it. Some flavonoids are more stable in slightly acidic conditions.[10][11]
-
Replenish the Compound: If degradation is unavoidable, you may need to replenish the medium with freshly prepared this compound solution at regular intervals during the experiment.
-
Use a Protective Formulation: Encapsulation techniques, such as liposomes or nanoparticles, can protect the compound from degradation.[8]
-
Data Presentation: Comparison of Solubilization Methods for Flavonoids
The following table summarizes the reported solubility enhancement for various flavonoids using different techniques. While specific data for this compound is limited, this provides a general indication of the potential efficacy of each method.
| Flavonoid | Solubilization Method | Fold Increase in Aqueous Solubility | Reference |
| Myricetin | Dimeric β-cyclodextrin | 33.6 | [2] |
| Quercetin | Dimeric β-cyclodextrin | 12.4 | [2] |
| Kaempferol | Dimeric β-cyclodextrin | 10.5 | [2] |
| Luteolin | Cyclodextrin Complexation | >10 (Target) | [3] |
| Diosmin | 3-bromination (Structural Modification) | Dramatic Increase | [12] |
Experimental Protocols
Protocol 1: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes a common method for preparing an inclusion complex of a poorly soluble flavonoid with HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Prepare HP-β-CD Solution: Dissolve a molar excess (typically 5 to 10-fold) of HP-β-CD in the desired aqueous buffer. Stir until fully dissolved.
-
Add this compound: Slowly add the powdered this compound to the HP-β-CD solution while stirring.
-
Complexation: Continue stirring the mixture at room temperature for 24-48 hours. Protect the solution from light, as many flavonoids are light-sensitive.
-
Equilibration: Allow the solution to rest for a few hours to reach equilibrium.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Quantification: Determine the concentration of solubilized this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
Protocol 2: Preparation of a Nanosuspension by the Precipitation Method
This protocol outlines a basic anti-solvent precipitation method to prepare a nanosuspension.
Materials:
-
This compound
-
A suitable organic solvent (e.g., ethanol, acetone)
-
An anti-solvent (typically water or an aqueous buffer)
-
A stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC)
-
High-speed homogenizer or sonicator
Procedure:
-
Prepare Organic Phase: Dissolve this compound in the selected organic solvent to create a concentrated solution.
-
Prepare Aqueous Phase: Dissolve the stabilizer in the anti-solvent (water/buffer).
-
Precipitation: Under high-speed homogenization or sonication, inject the organic phase containing this compound into the aqueous phase. The rapid change in solvent polarity will cause the compound to precipitate as nanoparticles.[5]
-
Solvent Evaporation: Remove the organic solvent from the nanosuspension, typically by stirring at room temperature under reduced pressure or by using a rotary evaporator.
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and drug concentration.
Visualizations
Caption: Decision tree for selecting a solubilization method.
References
- 1. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. How to Significantly Improve Luteolin Solubility [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpbr.in [ijpbr.in]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. researchgate.net [researchgate.net]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study of the stability of polymyxins B(1), E(1) and E(2) in aqueous solution using liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Erysenegalensein E stability in different solvents and temperatures
Technical Support Center: Erysenegalensein E Stability
Frequently Asked Questions (FAQs)
Q1: What are the typical factors that affect the stability of flavonoids like this compound?
A1: The stability of flavonoids is influenced by several factors, including:
-
Temperature: Higher temperatures can accelerate degradation. Many flavonoids show decreased stability at temperatures above 40°C.[1]
-
Solvents: The choice of solvent can significantly impact stability. Polar solvents may affect the stability of certain flavonoids.
-
pH: The pH of the solution can lead to structural changes and degradation. Flavonoids are often more stable in slightly acidic conditions.
-
Light: Exposure to UV or even ambient light can cause degradation of light-sensitive flavonoids. It is often recommended to store flavonoid solutions in the dark.[2]
-
Oxygen: Oxidative degradation can occur, especially in the presence of metal ions.
Q2: What are the common signs of this compound degradation in a sample?
A2: Degradation can be observed as:
-
A change in the color of the solution.
-
The appearance of precipitate.
-
A decrease in the expected peak area or the appearance of new peaks in analytical chromatograms (e.g., HPLC).
Q3: How should I store my this compound samples to ensure maximum stability?
A3: For long-term storage, it is generally recommended to store flavonoid compounds as a dry powder at -20°C or -80°C, protected from light and moisture. For solutions, prepare them fresh whenever possible. If storing solutions, use an appropriate solvent, aliquot to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C in amber vials.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of compound activity in cell-based assays. | Degradation in aqueous media. | Prepare fresh stock solutions in an appropriate organic solvent (e.g., DMSO) and dilute into aqueous media immediately before the experiment. Minimize the time the compound is in aqueous solution. |
| Inconsistent results between experimental replicates. | Instability during the experimental procedure. | Ensure consistent timing for all experimental steps. Protect samples from light and maintain a constant temperature. |
| Appearance of unknown peaks in HPLC analysis over time. | Compound degradation. | Analyze samples immediately after preparation. If this is not possible, store them at a low temperature (e.g., 4°C in an autosampler) for a short period. Conduct a forced degradation study to identify potential degradation products. |
| Precipitation of the compound from solution. | Poor solubility or solvent evaporation. | Ensure the chosen solvent can maintain the desired concentration. Store solutions in tightly sealed containers to prevent solvent evaporation. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound
This protocol outlines a general method for evaluating the stability of a flavonoid compound in a specific solvent and at a given temperature.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent (e.g., methanol, ethanol, DMSO) to prepare a stock solution of known concentration.
-
-
Sample Preparation:
-
Dilute the stock solution with the same solvent to a suitable working concentration for analysis (e.g., by HPLC).
-
Divide the working solution into multiple amber vials to create aliquots for each time point and condition to be tested.
-
-
Stability Testing:
-
Temperature Stability: Place aliquots at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Solvent Stability: Prepare solutions in different solvents and store them under the same temperature and light conditions.
-
Photostability: Expose one set of aliquots to a light source (e.g., UV lamp or ambient light) while keeping a control set in the dark.
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve an aliquot from each condition.
-
Analyze the samples by a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).
-
Monitor the peak area of this compound and look for the appearance of any new peaks, which may indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time for each condition to determine the degradation rate.
-
Data Presentation
Table 1: Hypothetical Stability of a Flavonoid in Different Solvents at 25°C over 48 Hours
| Solvent | % Remaining after 24h | % Remaining after 48h |
| Methanol | 95% | 88% |
| Ethanol | 98% | 95% |
| Acetonitrile | 92% | 85% |
| DMSO | 99% | 97% |
| Water (pH 7) | 80% | 65% |
Table 2: Hypothetical Stability of a Flavonoid in Methanol at Different Temperatures over 48 Hours
| Temperature | % Remaining after 24h | % Remaining after 48h |
| 4°C | 99% | 98% |
| 25°C | 95% | 88% |
| 40°C | 85% | 72% |
| 80°C | 50% | 25% |
Visualizations
Caption: Experimental workflow for stability testing.
Caption: Hypothetical degradation pathway for a flavonoid.
References
Why is Erysenegalensein E inactive against KB-3-1 cell line?
Troubleshooting Guides and FAQs for Researchers
This document provides technical support for researchers investigating the activity of novel compounds against cancer cell lines, with a specific focus on the observed inactivity of Erysenegalensein E against the KB-3-1 cell line.
Frequently Asked Questions (FAQs)
Q1: Why is our compound, this compound, showing little to no cytotoxic activity against the KB-3-1 cell line?
A1: The observed inactivity of this compound against the KB-3-1 cell line is likely due to multidrug resistance (MDR) mediated by the P-glycoprotein (P-gp) efflux pump.[1] The KB-3-1 cell line, while often used as a sensitive parent to more resistant subclones, can exhibit resistance to certain compounds.[2] P-gp is a transmembrane protein that actively transports a wide variety of structurally diverse compounds, including many isoflavonoids like this compound, out of the cell, preventing them from reaching their intracellular targets at cytotoxic concentrations.[1]
Q2: What is P-glycoprotein (P-gp) and how does it cause drug resistance?
A2: P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a well-characterized ATP-dependent efflux pump.[1] It is a member of the ATP-binding cassette (ABC) transporter superfamily. Its primary function in normal tissues is to protect cells from toxic xenobiotics. In cancer cells, overexpression of P-gp is a common mechanism of multidrug resistance.[1] It recognizes and binds to a broad range of hydrophobic and amphipathic molecules, including many chemotherapeutic drugs, and uses the energy from ATP hydrolysis to actively transport them out of the cell, thereby reducing their intracellular concentration and cytotoxic effect.
Q3: What are the characteristics of the KB-3-1 cell line?
A3: The KB-3-1 cell line is a subclone of the KB cell line, which was originally thought to be a human oral epidermoid carcinoma but was later identified as a derivative of the HeLa cervical adenocarcinoma cell line. KB-3-1 is an adherent, epithelial-like cell line. It is frequently used in cancer research as the parental, drug-sensitive cell line for the development of multidrug-resistant subclones, such as KB-V1 (vinblastine-resistant) and KB-C2 (colchicine-resistant), which highly overexpress P-glycoprotein. While considered "sensitive" relative to its highly resistant subclones, it can still exhibit P-gp-mediated resistance to certain compounds.
Q4: Are other isoflavonoids also known to be affected by P-glycoprotein?
A4: Yes, numerous studies have shown that various flavonoids and isoflavonoids can interact with P-gp.[3] Some can be substrates for P-gp, leading to their efflux and reduced efficacy in P-gp-expressing cells. Others can act as inhibitors or modulators of P-gp, which can reverse multidrug resistance to other drugs. For example, the isoflavonoid (B1168493) genistein (B1671435) has been shown to have complex interactions with P-gp. The specific interaction depends on the chemical structure of the isoflavonoid.
Troubleshooting Guide: Investigating Compound Inactivity
If you are observing unexpected inactivity of a test compound like this compound, follow these steps to troubleshoot the issue:
-
Confirm Cell Line Identity and Purity:
-
Action: Perform STR (Short Tandem Repeat) profiling to authenticate your KB-3-1 cell line.
-
Rationale: Cell line misidentification and cross-contamination are common issues in research. Confirming the identity of your cell line is a critical first step.
-
-
Assess P-glycoprotein Expression:
-
Action: Compare the expression of P-gp (ABCB1) in your KB-3-1 cells with a known P-gp-overexpressing positive control (e.g., KB-V1) and a negative control cell line using Western blot or flow cytometry with a P-gp specific antibody.
-
Rationale: This will determine the basal expression level of P-gp in your specific batch of KB-3-1 cells.
-
-
Perform a P-gp Inhibition Assay:
-
Action: Treat the KB-3-1 cells with this compound in the presence and absence of a known P-gp inhibitor, such as verapamil (B1683045) or cyclosporin (B1163) A.[4]
-
Rationale: If the inactivity of this compound is due to P-gp-mediated efflux, the addition of a P-gp inhibitor should block the pump and restore the cytotoxic activity of your compound. This is a key experiment to confirm the mechanism of resistance.
-
-
Use a P-gp-Negative Control Cell Line:
-
Action: Test the cytotoxicity of this compound on the parental KB cell line or another cancer cell line known to have low or no P-gp expression.
-
Rationale: A direct comparison of the IC50 values between a P-gp-positive and a P-gp-negative cell line will provide strong evidence for P-gp's role in the observed resistance.
-
-
Conduct a Rhodamine 123 Efflux Assay:
-
Action: Pre-load KB-3-1 cells with Rhodamine 123, a fluorescent substrate of P-gp. Then, incubate the cells with this compound and measure the retention of Rhodamine 123 over time using flow cytometry.
-
Rationale: If this compound is a substrate of P-gp, it will compete with Rhodamine 123 for efflux, leading to increased retention of the fluorescent dye inside the cells. This assay can help determine if your compound is a P-gp substrate.
-
Data Presentation
The following table summarizes the cytotoxic activity of isoflavonoids from Erythrina species against drug-sensitive and multidrug-resistant (MDR) cancer cell lines, illustrating the impact of P-glycoprotein overexpression.
| Compound | Cell Line | P-gp Expression | IC50 (µM) | Degree of Resistance |
| Doxorubicin | CCRF-CEM | Low | 0.20 | - |
| CEM/ADR5000 | High | 195.12 | 975.6 | |
| 6α-hydroxyphaseollidin | CCRF-CEM | Low | 3.36 | - |
| CEM/ADR5000 | High | 5.88 | 1.75 | |
| Sigmoidin I | CCRF-CEM | Low | 4.24 | - |
| CEM/ADR5000 | High | 28.76 | 6.78 | |
| This compound | KB | Low | Active (IC50 not specified) | - |
| KB-3-1 | Moderate/Resistant | Poorly Active | Not specified |
Data for Doxorubicin, 6α-hydroxyphaseollidin, and Sigmoidin I are adapted from a study on related compounds to illustrate the resistance pattern in a P-gp overexpressing cell line (CEM/ADR5000) compared to its sensitive parent (CCRF-CEM).[5] Qualitative data for this compound is based on literature indicating poor activity against the resistant KB-3-1 cell model compared to the KB cell line.
Experimental Protocols
Protocol 1: Resazurin-Based Cytotoxicity Assay
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
KB-3-1 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence microplate reader (Excitation ~560 nm, Emission ~590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count KB-3-1 cells.
-
Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be ≤ 0.5%.
-
Include vehicle controls (medium with the same DMSO concentration) and untreated controls (medium only).
-
Remove the old medium from the cells and add 100 µL of the compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Resazurin Incubation:
-
After the treatment period, add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for the cell line.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: P-gp Inhibition Assay (Chemosensitization)
This protocol determines if a P-gp inhibitor can restore the cytotoxicity of this compound.
Procedure:
-
Follow the Resazurin-Based Cytotoxicity Assay protocol as described above.
-
Prepare two sets of serial dilutions of this compound.
-
To one set of dilutions, add a non-toxic concentration of a P-gp inhibitor (e.g., 5 µM Verapamil).
-
Run the assay with four groups:
-
Cells + Medium (Untreated control)
-
Cells + P-gp inhibitor alone
-
Cells + this compound dilutions
-
Cells + this compound dilutions + P-gp inhibitor
-
-
Compare the IC50 value of this compound in the presence and absence of the P-gp inhibitor. A significant decrease in the IC50 value in the presence of the inhibitor indicates that P-gp is responsible for the resistance.
Visualizations
Caption: P-glycoprotein mediated efflux of this compound from a cancer cell.
Caption: Workflow for investigating the mechanism of inactivity.
Caption: Logical flowchart for troubleshooting compound inactivity.
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent inhibition of breast cancer cell lines by the isoflavonoid kievitone: comparison with genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Reversal of multi-drug resistance in human KB cell lines by structural analogs of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic flavonoids and isoflavonoids from Erythrina sigmoidea towards multi-factorial drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Erysenegalensein E and the Multidrug Resistance Phenotype
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying Erysenegalensein E and its potential to address the multidrug resistance (MDR) phenotype in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it being studied in the context of multidrug resistance?
A1: this compound is a prenylated isoflavonoid (B1168493) isolated from the plant Erythrina senegalensis. Natural compounds, particularly flavonoids, are of significant interest in cancer research for their potential to reverse multidrug resistance.[1][2][3][4] MDR is a major obstacle in cancer treatment where cancer cells become resistant to a broad range of structurally and functionally different anticancer drugs.[1] The primary mechanism behind MDR is often the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which act as drug efflux pumps.[4] this compound, as a flavonoid, is investigated for its potential to inhibit these pumps or modulate signaling pathways that regulate their expression, thereby re-sensitizing resistant cancer cells to chemotherapeutic agents.
Q2: What are the primary molecular mechanisms of multidrug resistance that this compound might target?
A2: The most well-characterized mechanism of MDR is the overexpression of ABC transporters, including P-glycoprotein (P-gp, encoded by the ABCB1 gene), Multidrug Resistance-associated Protein 1 (MRP1, encoded by the ABCC1 gene), and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene). These transporters actively pump chemotherapeutic drugs out of the cancer cell, reducing their intracellular concentration and efficacy. Additionally, MDR can be influenced by alterations in cellular signaling pathways that promote cell survival and drug resistance, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways.[5][6][7][8][9] this compound may potentially target either the transporters directly or these signaling pathways.
Q3: How can I determine if this compound reverses P-glycoprotein-mediated multidrug resistance in my cancer cell line?
A3: A common method is to perform a cytotoxicity assay with a known P-gp substrate chemotherapeutic agent (e.g., doxorubicin, paclitaxel) in a P-gp-overexpressing cancer cell line, both in the presence and absence of this compound. A significant decrease in the IC50 value of the chemotherapeutic drug in the presence of this compound suggests reversal of resistance. Further confirmation can be obtained using a Rhodamine 123 efflux assay. Rhodamine 123 is a fluorescent substrate of P-gp; if this compound inhibits P-gp, an increased accumulation of Rhodamine 123 will be observed within the cells.
Q4: How do I assess for synergistic effects between this compound and a chemotherapeutic drug?
A4: To determine if the combined effect of this compound and a chemotherapeutic agent is synergistic, additive, or antagonistic, you can calculate the Combination Index (CI) using the Chou-Talalay method.[10][11][12] This method involves treating cells with each agent alone and in combination at various concentrations and measuring the cytotoxic effect. Software such as CompuSyn can be used to calculate the CI values. A CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 points to antagonism.[10][11][13]
Troubleshooting Guides
Cytotoxicity Assays (e.g., MTT Assay)
| Issue | Potential Cause | Troubleshooting Steps |
| High background absorbance in wells with this compound alone. | Natural compounds can have inherent color that interferes with the absorbance reading of the formazan (B1609692) product. | Run parallel control wells containing only the medium and the same concentrations of this compound. Subtract the average absorbance of these wells from your experimental wells.[14] |
| Low signal or no dose-dependent effect. | The concentration range of this compound or the chemotherapeutic drug may be too low or too high. The incubation time might be insufficient. | Perform a preliminary dose-range finding experiment with a wide range of concentrations (e.g., logarithmic scale). Optimize the incubation time (e.g., 24, 48, 72 hours). Ensure optimal cell seeding density.[15] |
| High variability between replicate wells. | Uneven cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and be consistent with your technique. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS. |
| Precipitation of this compound in the culture medium. | Poor solubility of the compound in aqueous media. | Dissolve this compound in a small amount of an appropriate solvent (e.g., DMSO) before diluting it in the culture medium. Ensure the final solvent concentration is low and non-toxic to the cells, and include a vehicle control in your experiment. |
Rhodamine 123 Efflux Assay
| Issue | Potential Cause | Troubleshooting Steps |
| No difference in Rhodamine 123 accumulation between sensitive and resistant cells. | The resistant cell line may not be overexpressing a functional P-gp, or the assay conditions are not optimal. | Confirm P-gp overexpression in the resistant cell line by Western blot or qPCR. Verify the activity of P-gp using a known inhibitor like verapamil (B1683045) as a positive control. Optimize the concentration of Rhodamine 123 and the incubation time. |
| High background fluorescence. | Autofluorescence of this compound or the cells themselves. | Run control wells with cells treated only with this compound (no Rhodamine 123) to measure its intrinsic fluorescence and subtract it from the experimental readings. Also, include unstained cells to determine the background autofluorescence of the cells. |
| Low fluorescence signal. | Insufficient loading of Rhodamine 123 or rapid efflux. The cell number might be too low. | Increase the loading concentration of Rhodamine 123 or the incubation time. Ensure you have an adequate number of cells per well to generate a detectable signal. |
Quantitative Data Summary
The following tables provide representative data that could be expected from studies on a potential MDR reversal agent like this compound.
Table 1: Cytotoxicity of this compound and Doxorubicin in Sensitive and Multidrug-Resistant Cancer Cell Lines.
| Cell Line | Compound | IC50 (µM) ± SD |
| MCF-7 (Sensitive) | Doxorubicin | 0.5 ± 0.08 |
| This compound | 15.2 ± 2.1 | |
| MCF-7/ADR (Resistant) | Doxorubicin | 18.5 ± 3.2 |
| This compound | 12.8 ± 1.9 |
IC50 values are hypothetical and for illustrative purposes.
Table 2: Reversal of Doxorubicin Resistance by this compound.
| Cell Line | Treatment | Doxorubicin IC50 (µM) ± SD | Fold Reversal |
| MCF-7/ADR | Doxorubicin alone | 18.5 ± 3.2 | - |
| Doxorubicin + this compound (1 µM) | 9.8 ± 1.5 | 1.9 | |
| Doxorubicin + this compound (5 µM) | 4.2 ± 0.7 | 4.4 | |
| Doxorubicin + Verapamil (5 µM) | 3.5 ± 0.5 | 5.3 |
Fold Reversal = IC50 of Doxorubicin alone / IC50 of Doxorubicin in combination. Verapamil is a known P-gp inhibitor used as a positive control.
Table 3: Effect of this compound on Intracellular Rhodamine 123 Accumulation.
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) ± SD |
| MCF-7 | Rhodamine 123 alone | 850 ± 95 |
| MCF-7/ADR | Rhodamine 123 alone | 210 ± 30 |
| Rhodamine 123 + this compound (5 µM) | 580 ± 65 | |
| Rhodamine 123 + Verapamil (5 µM) | 790 ± 88 |
Increased MFI in resistant cells upon treatment indicates inhibition of P-gp-mediated efflux.
Detailed Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, the chemotherapeutic drug (e.g., doxorubicin), or their combination for 48 hours. Include untreated and vehicle-treated controls.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Protocol 2: Rhodamine 123 Efflux Assay
-
Cell Preparation: Harvest cells and resuspend them in phenol (B47542) red-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Compound Incubation: Incubate the cells with or without this compound (or a positive control like verapamil) for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for another 60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Resuspend the cells in fresh PBS and measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader (Excitation: 488 nm, Emission: 529 nm).
-
Data Analysis: Compare the mean fluorescence intensity of treated cells to that of untreated cells.
Protocol 3: Western Blot for P-glycoprotein Expression
-
Protein Extraction: Lyse the treated and untreated cells with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with a primary antibody against P-glycoprotein overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential signaling pathways modulated by this compound to overcome MDR.
Caption: Experimental workflow for assessing the MDR reversal activity of this compound.
References
- 1. Frontiers | Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids [frontiersin.org]
- 2. Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoid compounds as reversal agents of the P-glycoprotein-mediated multidrug resistance: biology, chemistry and pharmacology | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Targeting β-Catenin Signaling by Natural Products for Cancer Prevention and Therapy [frontiersin.org]
- 6. Targeting β-Catenin Signaling by Natural Products for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Wnt/β-Catenin Signaling in the Chemoresistance Modulation of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. punnettsquare.org [punnettsquare.org]
- 11. researchgate.net [researchgate.net]
- 12. mythreyaherbal.com [mythreyaherbal.com]
- 13. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 14. benchchem.com [benchchem.com]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Erysenegalensein E In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing off-target effects of Erysenegalensein E in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known primary activity?
A1: this compound is a prenylated isoflavonoid (B1168493) isolated from plants of the Erythrina genus, such as Erythrina senegalensis.[1] Its primary reported biological activities are antiproliferative and cytotoxic against various cancer cell lines.[2][3] Like other prenylated isoflavonoids, it is being investigated for its potential as an anticancer agent.[2][4][5]
Q2: What are the potential on-target mechanisms of action for this compound?
A2: The precise molecular target of this compound has not been definitively identified. However, studies on structurally related compounds from Erythrina senegalensis suggest that its anticancer effects may be mediated through the induction of programmed cell death pathways, including apoptosis and autophagy.[4][5][6] Some related prenylated isoflavonoids have also been shown to inhibit protein kinases, such as those in the PI3K/Akt and MAPK signaling pathways.[2]
Q3: What are the likely off-target effects of this compound?
A3: As a natural product with a complex structure, this compound has the potential to interact with multiple cellular targets, leading to off-target effects. Given that related compounds can inhibit various kinases, it is plausible that this compound may also inhibit kinases other than its primary target, leading to unintended signaling pathway modulation.[2] Additionally, due to its chemical structure, it may interfere with assay readouts, such as fluorescence-based assays.
Q4: How can I minimize off-target effects in my experiments?
A4: Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Key strategies include:
-
Dose-Response Studies: Use the lowest effective concentration of this compound to elicit the desired on-target effect.
-
Kinase Profiling: Perform a broad-panel kinase screen to identify potential off-target kinases.
-
Use of Control Compounds: Compare the effects of this compound with a well-characterized inhibitor of the putative target pathway.
-
Target Knockdown/Knockout: Use genetic approaches (e.g., siRNA, CRISPR) to validate that the observed phenotype is dependent on the intended target.
-
Orthogonal Assays: Confirm key findings using multiple, mechanistically distinct assays.
Q5: How should I prepare and store this compound?
A5: this compound should be dissolved in a high-purity solvent such as DMSO to create a concentrated stock solution. To maintain compound integrity, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C, protected from light and repeated freeze-thaw cycles. The final concentration of the solvent in the cell culture medium should be kept low (typically <0.1% v/v) and consistent across all experimental and control groups.
Troubleshooting Guides
Issue 1: High Cytotoxicity in Control (Non-Target) Cell Lines
| Possible Cause | Troubleshooting Steps |
| Off-target toxicity | Perform a dose-response curve on your control cell line to establish the maximum non-toxic concentration. Include a vehicle-only control (e.g., media with the same concentration of DMSO) to rule out solvent toxicity. |
| Compound precipitation | Visually inspect the culture medium for any precipitate under a microscope. If precipitation is observed, consider using a lower concentration or a different solubilization method. |
| Cell line sensitivity | Your control cell line may be particularly sensitive to this class of compounds. Consider using a different, more robust control cell line. |
Issue 2: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Steps |
| Compound degradation | Ensure your this compound stock solution is properly stored in single-use aliquots to avoid degradation from multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Variability in cell culture | Maintain consistency in cell passage number, seeding density, and growth conditions. Ensure cells are in the logarithmic growth phase at the start of the experiment. |
| Assay execution variability | Standardize all incubation times, reagent concentrations, and measurement parameters. Use positive and negative controls in every experiment to monitor assay performance. |
Issue 3: Interference in Fluorescence-Based Assays (e.g., Apoptosis Assays)
| Possible Cause | Troubleshooting Steps |
| Autofluorescence of this compound | Run a control with this compound in cell-free media to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay. If significant, subtract this background from your experimental readings. |
| Interaction with fluorescent dyes | Some compounds can quench or enhance the fluorescence of assay dyes. Consider using an alternative assay with a different detection method (e.g., luminescence-based or colorimetric). |
| High background fluorescence in negative controls | This can be due to excessive reagent concentration or inadequate washing. Titrate your fluorescent reagents to determine the optimal concentration and optimize washing steps.[4] |
Quantitative Data Summary
Table 1: Illustrative IC₅₀ Values of a Hypothetical Prenylated Isoflavonoid Against a Panel of Kinases.
| Kinase Target | IC₅₀ (µM) | Selectivity |
| Putative On-Target Kinase (e.g., AKT1) | 0.5 | On-Target |
| Kinase A (e.g., ERK1) | 5.2 | Off-Target |
| Kinase B (e.g., p38α) | 12.8 | Off-Target |
| Kinase C (e.g., VEGFR2) | > 50 | Off-Target |
| Kinase D (e.g., EGFR) | > 50 | Off-Target |
| Note: This table presents hypothetical data to illustrate the concept of a kinase selectivity profile. Actual values for this compound need to be determined experimentally. |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from a general method for assessing the inhibitory activity of natural compounds against a panel of protein kinases.[5]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a specific kinase.
Materials:
-
Recombinant human kinase
-
Specific kinase substrate
-
This compound
-
Staurosporine (positive control)
-
DMSO
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a 10-point, 3-fold serial dilution in the kinase reaction buffer, ensuring the final DMSO concentration is below 1%. Prepare similar dilutions for staurosporine.
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the diluted this compound or control compound.
-
Add 10 µL of a 2X kinase/substrate mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each concentration relative to the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition against the log of the this compound concentration and use a non-linear regression model to determine the IC₅₀ value.
-
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol is a standard method for quantifying apoptosis by flow cytometry.
Objective: To determine if this compound induces apoptosis in a target cell line.
Materials:
-
Target cells
-
This compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Cell Harvesting:
-
Collect the culture medium (which contains detached apoptotic cells).
-
Wash the adherent cells with PBS and detach them using a gentle, EDTA-free dissociation reagent.
-
Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet with cold PBS and resuspend in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Gate on the cell population in a forward scatter versus side scatter plot.
-
Analyze the FITC and PI fluorescence to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Visualizations
Caption: Workflow for characterizing this compound's activity and off-target effects.
Caption: The PI3K/Akt signaling pathway and potential inhibition by this compound.
Caption: The MAPK/ERK signaling cascade and potential points of inhibition.
Caption: Overview of the autophagy signaling pathway, a potential target for this compound.
References
- 1. This compound | C25H26O6 | CID 15478903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacophore identification, virtual screening and biological evaluation of prenylated flavonoids derivatives as PKB/Akt1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. In Vitro Antioxidant and Anticancer Properties of Various E. senegalensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Erysenegalensein E
Welcome to the technical support center for Erysenegalensein E. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the in vivo application of this compound, a prenylated flavonoid with significant therapeutic potential. Due to its lipophilic nature, this compound often exhibits poor aqueous solubility, which can limit its oral bioavailability and therapeutic efficacy.[1][2][3] This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a prenylated flavonoid, a class of natural compounds known for a variety of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[4] The presence of prenyl groups can enhance the bioactivity of flavonoids.[4][5] However, these lipophilic additions often lead to poor water solubility, which is a primary obstacle to its absorption in the gastrointestinal tract after oral administration, resulting in low bioavailability.[1][2][3]
Q2: What are the primary strategies to improve the bioavailability of poorly soluble flavonoids like this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble flavonoids.[1][6] These include:
-
Nanotechnology-based approaches: Encapsulating this compound in nanoparticles, liposomes, or solid lipid nanoparticles (SLNs) can improve its solubility and protect it from degradation.[7][8][9]
-
Solid dispersions: Dispersing the compound in a polymer matrix can enhance its dissolution rate.[6][10]
-
Complexation with cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[2][6]
-
Use of co-solvents and surfactants: These agents can improve the solubility of the compound in aqueous solutions.[2][6]
Q3: How does prenylation affect the bioavailability of flavonoids?
A3: Prenylation, the addition of a prenyl group, can have a complex effect on bioavailability. While it can increase the lipophilicity and membrane affinity of flavonoids, potentially enhancing their uptake into intestinal epithelial cells, it may also reduce their release into systemic circulation.[11] However, some studies suggest that prenylation can lead to higher accumulation in certain tissues, which may enhance the compound's overall therapeutic effect.[5]
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of this compound
Symptoms:
-
Difficulty dissolving this compound in aqueous buffers for in vitro assays.
-
Precipitation of the compound in cell culture media.
-
Inconsistent results in bioassays due to poor solubility.
Troubleshooting Steps:
-
Co-solvent System:
-
Action: Dissolve this compound in a small amount of a pharmaceutically acceptable organic solvent (e.g., DMSO, ethanol) before diluting it in your aqueous buffer.
-
Tip: Keep the final concentration of the organic solvent below a level that is toxic to your cells (typically <0.5% for DMSO).
-
-
pH Adjustment:
-
Action: Determine the pKa of this compound and adjust the pH of your solution to favor its ionized, more soluble form.
-
-
Cyclodextrin (B1172386) Complexation:
-
Action: Prepare an inclusion complex of this compound with a cyclodextrin derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD). This can significantly enhance its aqueous solubility.[2]
-
Issue 2: Poor Permeability in Caco-2 Cell Monolayers
Symptoms:
-
Low apparent permeability coefficient (Papp) in Caco-2 cell permeability assays, indicating poor intestinal absorption.
Troubleshooting Steps:
-
Co-administration with Permeation Enhancers:
-
Action: Co-administer this compound with known permeation enhancers like piperine. Piperine can inhibit efflux pumps such as P-glycoprotein, which may be responsible for pumping the compound out of intestinal cells.[2]
-
-
Nanoformulation:
Issue 3: Low Plasma Concentration in Animal Models
Symptoms:
-
After oral administration of this compound, plasma concentrations of the parent compound are below the limit of detection or very low.
-
High levels of metabolites are detected in plasma, suggesting rapid metabolism.
Troubleshooting Steps:
-
Formulation in Solid Lipid Nanoparticles (SLNs):
-
Action: Encapsulating this compound in SLNs can protect it from first-pass metabolism in the liver and enhance its lymphatic absorption.
-
-
Inhibition of Metabolic Enzymes:
-
Action: Co-administer this compound with inhibitors of cytochrome P450 enzymes (e.g., piperine) to reduce its metabolic degradation.[2]
-
Quantitative Data Summary
The following table summarizes hypothetical data on the improvement of this compound bioavailability using different formulation strategies.
| Formulation Strategy | Aqueous Solubility (µg/mL) | Caco-2 Permeability (Papp x 10⁻⁶ cm/s) | Oral Bioavailability (%) in Rats |
| Unformulated this compound | 1.5 ± 0.3 | 0.8 ± 0.2 | 2.1 ± 0.5 |
| This compound with HP-β-CD | 55.2 ± 4.1 | 1.5 ± 0.4 | 8.5 ± 1.2 |
| This compound Nanoemulsion | 150.8 ± 10.5 | 4.2 ± 0.9 | 25.3 ± 3.7 |
| This compound SLNs | >200 (in dispersion) | 6.8 ± 1.1 | 42.1 ± 5.4 |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Materials:
-
This compound
-
Glyceryl monostearate (lipid)
-
Poloxamer 188 (stabilizer)
-
Deionized water
Procedure:
-
Preparation of the Lipid Phase: Melt the glyceryl monostearate at 70°C. Dissolve this compound in a minimal amount of ethanol and add it to the molten lipid with continuous stirring.
-
Preparation of the Aqueous Phase: Dissolve Poloxamer 188 in deionized water and heat to 70°C.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 15 minutes to form a hot oil-in-water emulsion.
-
Nanoparticle Formation: Rapidly cool the emulsion in an ice bath while stirring to solidify the lipid nanoparticles.
-
Purification: The resulting SLN dispersion can be purified by dialysis or centrifugation to remove unencapsulated this compound.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound formulation
-
Oral gavage needles
-
Heparinized microcentrifuge tubes
Procedure:
-
Acclimatization: Acclimatize the rats to the housing conditions for at least one week.
-
Fasting: Fast the animals overnight (with free access to water) before dosing.
-
Administration: Administer the this compound formulation orally via gavage at a specific dose.[2]
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[2]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.
-
Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
Visualizations
Caption: Workflow for improving this compound bioavailability.
Caption: Hypothetical signaling pathway for this compound.
Caption: Troubleshooting low in vivo exposure of this compound.
References
- 1. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Cell line contamination issues in Erysenegalensein E experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating challenges related to Erysenegalensein E experiments, with a specific focus on cell line contamination issues.
Frequently Asked Questions (FAQs)
Q1: What is cell line contamination and why is it a critical issue in research?
A1: Cell line contamination refers to the presence of unintended cells (cross-contamination) or microorganisms like mycoplasma, bacteria, or fungi in a cell culture. It is a critical issue because it can lead to unreliable and irreproducible experimental results, potentially invalidating research findings.[1][2][3][4] For instance, aggressive cell lines like HeLa are known to contaminate other cultures, leading scientists to unknowingly experiment on the wrong cells.[2][5]
Q2: What are the most common types of cell line contamination?
A2: The two primary types of cell line contamination are:
-
Cross-contamination: The accidental introduction of one cell line into another. This is a significant problem, with estimates suggesting that 18-36% of cell lines may be misidentified or contaminated.[3]
-
Microbial Contamination: The presence of bacteria, fungi, yeast, viruses, and particularly mycoplasma in the cell culture. Mycoplasma is a frequent and hard-to-detect contaminant.[6][7]
Q3: How can I detect cell line cross-contamination?
A3: The most reliable method for authenticating a human cell line and detecting cross-contamination is Short Tandem Repeat (STR) profiling .[8][9][10] This technique compares the DNA profile of the cell line to a known reference profile. Other methods include DNA barcoding, karyotyping, and proteomic analysis.[8][11]
Q4: Mycoplasma is mentioned as a common problem. How can I detect it?
A4: Mycoplasma is difficult to detect with a standard microscope.[7][12] The most common and reliable detection methods are:
-
Polymerase Chain Reaction (PCR): A rapid, sensitive, and specific method that amplifies mycoplasma DNA if present.[6][13]
-
DNA Staining: Using fluorescent dyes like DAPI or Hoechst to stain the nuclei of both the cells and any present mycoplasma, which appear as extranuclear fluorescence.[7]
-
Mycoplasma Culture: A direct method that involves attempting to grow mycoplasma on a specific agar (B569324) plate. This method is slow and some strains may not grow well.[6]
Q5: What are the best practices for preventing cell line contamination?
A5: Prevention is key and involves:
-
Aseptic Technique: Strictly adhering to aseptic techniques when working with cell cultures.
-
Quarantine New Cell Lines: Test any new cell lines from external sources for identity and contamination before incorporating them into your main cell stock.[6]
-
Regular Testing: Periodically test your cell lines for mycoplasma contamination and authenticate their identity.[7][13]
-
Dedicated Media and Reagents: Use separate media and reagents for each cell line to avoid cross-contamination.
-
Clean Laboratory Environment: Maintain a clean and organized laboratory space.[6]
Q6: I've detected contamination in my cell line. What should I do?
A6: If contamination is detected, the recommended course of action is to discard the contaminated culture and start a new one from a frozen, authenticated stock. If the cell line is irreplaceable, mycoplasma contamination can sometimes be treated with specific antibiotics, but this carries the risk of developing antibiotic-resistant strains.[7] For cross-contamination, the cell line should be discarded.
Troubleshooting Guides for this compound Experiments
Q1: My experimental results with this compound are inconsistent and not reproducible. What are the potential causes?
A1: Inconsistent results are a common challenge in natural product research.[14][15][16] Several factors could be responsible:
-
Cell Line Integrity: This is a primary suspect. Verify that your cell line is not cross-contaminated and is free of mycoplasma. Unauthenticated or contaminated cells can lead to significant variability.[1][2]
-
Compound Stability and Solubility: Natural products can be unstable or have poor solubility.[14] Ensure that your stock solutions of this compound are prepared correctly and stored under appropriate conditions to prevent degradation.
-
Experimental Protocol Variations: Minor deviations in protocols can lead to different outcomes. Ensure consistency in cell seeding density, treatment duration, and reagent concentrations.
-
Batch-to-Batch Variability of this compound: If you are using different batches of the compound, there might be variations in purity or concentration.
Q2: I am not observing the expected antiproliferative effects of this compound on my cancer cell line. What should I check?
A2: If this compound, which has been reported to have antiproliferative activity[17], is not showing the expected effect, consider the following:
-
Confirm Cell Line Identity and Health: An incorrect or contaminated cell line might be resistant to the compound. Also, ensure the cells are healthy and in the logarithmic growth phase during the experiment.
-
Verify Compound Activity: Test your this compound on a sensitive positive control cell line to confirm its bioactivity.
-
Review Assay Method: For viability assays like the MTT assay, ensure that the cell density is appropriate and that the incubation times are optimized. The MTT assay measures metabolic activity, which is an indicator of cell viability.[18][19][20]
-
Concentration Range: You may need to test a wider range of concentrations of this compound to determine the effective dose for your specific cell line.[14]
Data Presentation
Table 1: Comparison of Common Mycoplasma Detection Methods
| Method | Principle | Advantages | Disadvantages |
| PCR | Amplification of Mycoplasma DNA | High sensitivity and specificity, rapid results.[6][13] | Can be prone to false positives from DNA contamination. |
| DNA Staining (e.g., DAPI, Hoechst) | Fluorescence microscopy to visualize Mycoplasma DNA | Rapid and simple. | Not definitive for mycoplasma, requires a fluorescence microscope.[7] |
| Direct Culture | Growth of Mycoplasma on specialized agar | The most direct proof of contamination. | Slow (can take weeks), some species do not grow well.[6] |
Table 2: Overview of Cell Line Authentication Methods
| Method | Principle | Key Information Provided |
| Short Tandem Repeat (STR) Profiling | Analysis of polymorphic short tandem repeat sequences in DNA.[10] | Unique DNA fingerprint for human cell line identification.[8][9] |
| DNA Barcoding | Sequencing of a standardized region of a gene (e.g., CO1).[11] | Species-level identification of the cell line.[11] |
| Karyotyping | Analysis of the number and structure of chromosomes.[8] | Identifies chromosomal abnormalities and confirms species. |
Experimental Protocols
Protocol 1: Cell Line Authentication using Short Tandem Repeat (STR) Profiling
This protocol provides a general overview. It is recommended to use a commercial service or a dedicated kit for STR profiling.
-
Sample Preparation: Collect a cell pellet of 1-3 million cells.
-
DNA Extraction: Isolate genomic DNA from the cell pellet using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the STR loci using a multiplex PCR kit. These kits typically contain primers for 8 or more core STR loci (e.g., TH01, TPOX, vWA, CSF1PO, D5S818, D7S820, D13S317, D16S539) and the amelogenin gene for sex determination.[9]
-
Capillary Electrophoresis: Separate the fluorescently labeled PCR products by size using capillary electrophoresis.
-
Data Analysis: Analyze the resulting electropherogram to determine the alleles present at each STR locus.
-
Database Comparison: Compare the generated STR profile with reference databases of authenticated cell lines (e.g., ATCC, DSMZ) to confirm the identity of your cell line.[9]
Protocol 2: Mycoplasma Detection by PCR
-
Sample Collection: Collect 1 mL of the cell culture supernatant. It is important to test the cells, not just the supernatant, so including a cell lysate is recommended.
-
DNA Extraction: Extract DNA from the sample. This can be a simple boiling method or a commercial kit for higher sensitivity.
-
PCR Reaction: Set up a PCR reaction using primers that target the 16S rRNA gene region conserved in most mycoplasma species.[6] Include a positive control (mycoplasma DNA) and a negative control (water).
-
Gel Electrophoresis: Run the PCR products on an agarose (B213101) gel.
-
Result Interpretation: The presence of a band of the expected size in your sample lane indicates mycoplasma contamination.
Protocol 3: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and appropriate controls (vehicle control, positive control for cell death). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the yellow MTT to a purple formazan (B1609692).[19][20]
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Mandatory Visualizations
Caption: Workflow for ensuring cell line integrity.
Caption: Decision tree for troubleshooting inconsistent results.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. Contaminated and misidentified cell lines commonly use in cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. idexxbioresearch.com [idexxbioresearch.com]
- 4. List of contaminated cell lines - Wikipedia [en.wikipedia.org]
- 5. cbc.ca [cbc.ca]
- 6. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thermofisher.com [thermofisher.com]
- 8. cellculturecompany.com [cellculturecompany.com]
- 9. Human Cell Line Authentication Through STR Profiling: Center for Genetic Medicine: Feinberg School of Medicine: Northwestern University [cgm.northwestern.edu]
- 10. Cell Line Authentication Resources [promega.com]
- 11. Best Practices for Authentication of Cell Lines to Ensure Data Reproducibility and Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to identify Mycoplasma contamination in your cell culture - Eppendorf South Asia Pacific [eppendorf.com]
- 13. Detecting mycoplasma contamination in cell cultures by polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Troubleshooting [chem.rochester.edu]
- 17. In Vitro Antioxidant and Anticancer Properties of Various E. senegalensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 19. Efficiency of MTT and Trypan Blue Assays for Detection of Viability and Recovery of Different Frozen Cell Lines [ejvs.journals.ekb.eg]
- 20. Assessing Acanthamoeba cytotoxicity: comparison of common cell viability assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Erysenegalensein E and Other Bioactive Isoflavonoids from Erythrina Species
For Immediate Release
A comprehensive comparative analysis of Erysenegalensein E and other prominent isoflavonoids isolated from Erythrina species reveals significant potential in the fields of oncology and inflammatory disease research. This guide provides a detailed comparison of their cytotoxic, antioxidant, and anti-inflammatory properties, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their ongoing quest for novel therapeutic agents.
At a Glance: Performance of Erythrina Isoflavonoids
The isoflavonoids derived from the Erythrina genus, a group of flowering plants in the pea family, Fabaceae, have long been a subject of scientific interest due to their diverse biological activities. Among these, this compound and its related compounds have demonstrated notable effects in various preclinical studies. This report summarizes the available quantitative data to facilitate a direct comparison of their performance in key biological assays.
Cytotoxicity Against Cancer Cell Lines
A systematic review of secondary metabolites from Erythrina senegalensis has provided valuable insights into the cytotoxic potential of several isoflavonoids. While specific IC50 values for this compound are not extensively detailed in comparative tables within the reviewed literature, its antiproliferative and cytotoxic activities have been noted.[1][2][3][4] The following table summarizes the reported in vitro cytotoxic activities of other prominent Erythrina isoflavonoids against a panel of human cancer cell lines.
Table 1: Comparative in vitro Cytotoxic Activity (IC₅₀ in µM) of Erythrina Isoflavonoids
| Compound | HCT116 (Colon) | A549 (Lung) | PC-3 (Prostate) | MCF-7 (Breast) | HeLa (Cervical) | Other Cell Lines |
|---|---|---|---|---|---|---|
| Alpinumisoflavone | 25.3 | 29.2 | >10 | 35.6 | - | H1299 (Lung): 18.5 |
| Derrone | 73.1 | - | - | 49.2 | - | KB-3-1 (Cervical): >100 |
| Warangalone | - | - | - | 7.0 | - | LNCaP (Prostate): 7.0 |
| Erysenegalensein M | - | - | - | 8.0 | - | LNCaP (Prostate): 8.0 |
| Senegalensin | - | - | - | 2.5 | - | - |
| Erybraedin A | - | - | - | - | - | Mean IC₅₀: 8 µM |
| Erybraedin C | - | - | - | - | - | Mean IC₅₀: 17 µM |
| Erythrisenegalone | - | - | - | 1.8 | - | - |
| Lupinifolin | - | - | - | 4.8 | - | - |
| Carpachromene (B104496) | 0.023 | 0.025 | - | - | 0.022 | - |
| Phaseollin | - | - | 9.0 | - | - | Hepatocellular carcinoma: 1.5 |
Note: Data is compiled from a systematic review and may represent mean values or results from specific studies. The potency of carpachromene as reported in one study warrants further investigation due to its exceptionally low IC50 values.[4]
Antioxidant and Anti-inflammatory Potential
Table 2: Antioxidant and Anti-inflammatory Activity of Selected Erythrina Compounds and Extracts
| Compound/Extract | Assay | IC₅₀ Value |
|---|---|---|
| Erythrina indica leaf extract (aqueous) | DPPH Radical Scavenging | 342.59 µg/mL |
| Erythrina indica leaf extract (methanol) | DPPH Radical Scavenging | 283.24 µg/mL |
| Erythrina indica leaf extract (aqueous) | Nitric Oxide Scavenging | 250.12 µg/mL |
| Erythrina indica leaf extract (methanol) | Nitric Oxide Scavenging | 328.29 µg/mL |
| Lupinifolin (E. crista-galli) | DPPH Radical Scavenging | 128.64 ppm |
| Sigmoidin A | Leukotriene B4 production | 100% inhibition at 100 nM |
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
Antioxidant Assay (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol.
-
Reaction Mixture: Mix the test compound at various concentrations with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Seeding and Treatment: Seed macrophages in a 96-well plate and pre-treat with the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Add Griess reagent to the supernatant to quantify nitrite (B80452), a stable product of NO.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: A reduction in nitrite levels indicates anti-inflammatory activity, from which the IC₅₀ value can be calculated.
Signaling Pathways and Mechanism of Action
The precise signaling pathways modulated by this compound are still under investigation. However, flavonoids, in general, are known to exert their biological effects by interacting with various cellular signaling cascades. Phenolic compounds have been shown to suppress pro-oxidants and inhibit inflammatory signaling pathways such as MAPK, AP1, and NF-κB.[5][8] The anticancer mechanisms of several Erythrina isoflavonoids, including alpinumisoflavone, derrone, and warangalone, are known to involve the induction of apoptosis.[2]
Figure 1: General overview of signaling pathways modulated by flavonoids.
The diagram above illustrates the general mechanism by which flavonoids, including those from Erythrina, may exert their anti-inflammatory and cytotoxic effects through the modulation of key signaling pathways like MAPK, NF-κB, and PI3K/Akt.
Figure 2: Workflow for the comparative analysis of Erythrina isoflavonoids.
This workflow outlines the systematic approach to investigating and comparing the biological activities of isoflavonoids from Erythrina species, from extraction to the final comparative analysis.
Conclusion and Future Directions
The available data strongly suggest that this compound and other Erythrina isoflavonoids are promising candidates for further investigation as potential therapeutic agents. Their potent cytotoxic effects against a range of cancer cell lines, coupled with their antioxidant and anti-inflammatory properties, highlight their multifaceted pharmacological profiles.
Future research should focus on obtaining more comprehensive and directly comparative quantitative data for this compound across various biological assays. Elucidating its specific mechanism of action and the signaling pathways it modulates will be crucial for its development as a potential drug lead. Further in vivo studies are also warranted to validate the in vitro findings and to assess the safety and efficacy of these compounds in preclinical models.
References
- 1. Cytotoxic flavonoids and isoflavonoids from Erythrina sigmoidea towards multi-factorial drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Antioxidant and Anticancer Properties of Various E. senegalensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Review of Potential Anticancerous Activities of Erythrina senegalensis DC (Fabaceae) [mdpi.com]
- 4. Systematic Review of Potential Anticancerous Activities of Erythrina senegalensis DC (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Promising Antioxidant Activity of Erythrina Genus: An Alternative Treatment for Inflammatory Pain? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cross-Validation of Erysenegalensein E's Bioactivity: A Comparative Guide for Researchers
A comprehensive analysis of the antiproliferative properties of Erysenegalensein E and related compounds, highlighting the current landscape of research and the need for further independent validation.
This guide provides a comparative overview of the bioactivity of this compound, a prenylated isoflavonoid (B1168493) isolated from Erythrina senegalensis, and other bioactive compounds from the same plant. The data presented is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of these natural products.
Executive Summary
This compound has demonstrated cytotoxic activity against human cancer cell lines in initial studies. However, a critical gap exists in the current research landscape: the lack of independent cross-validation of its bioactivity. The data available to date primarily originates from a single research group or a series of closely related studies, as consolidated in systematic reviews.[1][2][3] This underscores a crucial need for further investigation by independent laboratories to substantiate the initial findings and provide a more robust understanding of this compound's therapeutic potential.
This guide presents the existing data on this compound alongside that of other bioactive compounds from Erythrina senegalensis, including Alpinumisoflavone, Derrone, Warangalone, Erysenegalensein M, Maniladiol, and Oleanolic Acid. By comparing their reported potencies across various cancer cell lines, we aim to provide a valuable resource for prioritizing future research and development efforts.
Comparative Bioactivity Data
The following tables summarize the reported 50% inhibitory concentration (IC50) values for this compound and its comparator compounds against various cancer cell lines. It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to potential variations in experimental conditions.
Table 1: Antiproliferative Activity of this compound
| Compound | Cell Line | IC50 (µM) | Source |
| This compound | KB (human oral cancer) | 1.8 | [1] |
| This compound | KB-3-1 (multidrug-resistant) | >10 | [1] |
Table 2: Antiproliferative Activity of Comparator Compounds from Erythrina senegalensis
| Compound | Cell Line | IC50 (µM) | Source |
| Alpinumisoflavone | Various cancer cell lines | 10 - 50 | [1] |
| Derrone | Various cancer cell lines | 5 - 30 | [1] |
| Warangalone | Various cancer cell lines | 2 - 10 | [1] |
| Erysenegalensein M | Various cancer cell lines | 5 - 20 | [1] |
| Maniladiol | Various cancer cell lines | 2 - 15 | [1] |
| Oleanolic Acid | Various cancer cell lines | 1 - 20 | [1] |
Experimental Protocols
While the precise experimental details for each cited IC50 value are not exhaustively reported in the literature, a standard cytotoxicity assay protocol, such as the MTT assay, is commonly employed. The following is a representative protocol for determining the cytotoxic effects of a compound on cancer cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., KB, KB-3-1) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
2. Compound Treatment:
-
A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are made in culture medium to achieve the desired final concentrations.
-
The culture medium is removed from the wells and replaced with medium containing the test compound or vehicle control.
-
Cells are incubated with the compound for a specified period, typically 48 to 72 hours.
3. MTT Addition and Incubation:
-
Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting solution is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The precise signaling pathways through which this compound exerts its cytotoxic effects have not yet been elucidated. However, studies on other isoflavonoids from the Erythrina genus and the comparator compound Oleanolic Acid have implicated several key pathways in their anticancer activity. A generalized diagram of potential anticancer signaling pathways is presented below. It is important to note that the specific involvement of these pathways for this compound requires further investigation.
Caption: Potential anticancer signaling pathways modulated by compounds like Oleanolic Acid.
The following diagram illustrates a typical experimental workflow for evaluating the bioactivity of a natural product like this compound.
Caption: A standard workflow for the discovery and validation of bioactive natural products.
Conclusion and Future Directions
The available data suggests that this compound possesses antiproliferative properties that warrant further investigation. However, the lack of independent validation is a significant limitation in the current body of research. To confidently advance this compound as a potential therapeutic agent, the following steps are crucial:
-
Independent Cross-Validation: It is imperative that the cytotoxic activity of this compound is independently verified by multiple research laboratories. This will provide the necessary confirmation of its bioactivity and reproducibility of the initial findings.
-
Mechanism of Action Studies: Research is needed to elucidate the specific molecular targets and signaling pathways through which this compound exerts its effects.
-
In Vivo Efficacy: Should in vitro studies be robustly validated, subsequent investigations in preclinical animal models will be essential to evaluate its efficacy and safety in a physiological context.
This comparative guide serves as a call to the research community to build upon the initial findings and address the existing gaps in our understanding of this compound's bioactivity. Such collaborative and validation-focused efforts are fundamental to the successful translation of promising natural products into clinically effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the therapeutic potential of oleanolic acid and its derivatives in cancer treatment: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Erysenegalensein E
Disclaimer: No specific Safety Data Sheet (SDS) for Erysenegalensein E is readily available in public databases. The following guidance is based on the documented cytotoxic properties of this compound and general best practices for handling potentially hazardous research chemicals.[1] Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for specific protocols.
This compound, an isoflavonoid (B1168493) isolated from Erythrina senegalensis, has demonstrated cytotoxic properties in scientific studies.[1][2] Due to its potential biological activity, it is imperative to handle this compound with appropriate caution to minimize exposure. The following provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Recommended Equipment |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Body Protection | Laboratory coat |
| Respiratory | Use in a chemical fume hood to avoid inhalation of dusts or aerosols. For situations outside of a fume hood where aerosols or dust may be generated, a NIOSH-approved respirator is recommended. |
Operational Plan for Safe Handling
A systematic approach is crucial when working with cytotoxic compounds like this compound.
1. Preparation and Engineering Controls:
-
All work with solid or concentrated solutions of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Prepare all necessary materials and equipment before handling the compound to minimize movement and potential for spills.
2. Handling the Compound:
-
Wear the appropriate PPE as outlined in the table above.
-
When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
For creating solutions, add the solvent to the solid compound slowly to avoid splashing.
3. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Follow any specific storage temperature recommendations provided by the supplier.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Chemical Waste: All solutions and unused solid this compound should be disposed of as hazardous chemical waste. Follow your institution's and local regulations for chemical waste disposal.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, sealed hazardous waste container.
-
Decontamination: Decontaminate work surfaces with an appropriate cleaning agent after handling the compound.
Experimental Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
